molecular formula C10H18BrNO3 B1290411 N-Boc-trans-4-bromo-3-hydroxypiperidine CAS No. 936250-36-1

N-Boc-trans-4-bromo-3-hydroxypiperidine

Número de catálogo: B1290411
Número CAS: 936250-36-1
Peso molecular: 280.16 g/mol
Clave InChI: KIWHIAGYBKVHMO-HTQZYQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc-trans-4-bromo-3-hydroxypiperidine is a useful research compound. Its molecular formula is C10H18BrNO3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-trans-4-bromo-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-trans-4-bromo-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHIAGYBKVHMO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the piperidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. N-Boc-trans-4-bromo-3-hydroxypiperidine is a highly valuable building block in this context, offering orthogonal functionalities that enable diverse and complex molecular architectures. The trans- stereochemistry of the hydroxyl and bromo groups provides a specific conformational constraint that is often crucial for achieving desired biological activity. This guide provides a comprehensive overview of the synthetic pathway to this key intermediate, with a focus on stereochemical control and practical experimental considerations.

Synthesis Strategy: A Two-Step Approach to Stereochemical Precision

The most logical and efficient pathway to N-Boc-trans-4-bromo-3-hydroxypiperidine involves a two-step sequence starting from a readily available precursor:

  • Synthesis of the Starting Material: Preparation of N-Boc-3-hydroxypiperidine.

  • Stereoselective Bromination: Introduction of the bromine atom at the C4 position with concomitant control of the trans stereochemistry relative to the C3 hydroxyl group.

This approach allows for the establishment of one stereocenter (or the use of a racemic mixture) in the first step, followed by a diastereoselective bromination that is directed by the existing hydroxyl group.

Part 1: Synthesis of the Precursor, N-Boc-3-hydroxypiperidine

The synthesis of N-Boc-3-hydroxypiperidine can be achieved through several routes, including the reduction of N-Boc-3-piperidone or the protection of commercially available 3-hydroxypiperidine. For the purpose of this guide, we will focus on the synthesis from 3-hydroxypyridine, which is a cost-effective and scalable approach.

Pathway A: From 3-Hydroxypyridine

This pathway involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Hydrogenation of 3-Hydroxypyridine

The aromatic pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation.

  • Reaction: 3-Hydroxypyridine is hydrogenated under pressure using a suitable catalyst, such as rhodium on carbon (Rh/C), in a polar solvent like ethanol.

  • Rationale: Rhodium on carbon is an effective catalyst for the hydrogenation of pyridine rings under relatively mild conditions. The use of elevated pressure and temperature is necessary to overcome the aromaticity of the starting material.

Step 2: Boc Protection of 3-Hydroxypiperidine

The resulting 3-hydroxypiperidine is then protected with a Boc group to prevent side reactions in the subsequent bromination step and to increase its solubility in organic solvents.

  • Reaction: 3-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in a suitable solvent system like water and ethyl acetate.

  • Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The biphasic reaction conditions with a base facilitate the deprotonation of the amine, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of (Boc)₂O.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine from 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Rhodium on Carbon (5 wt. %)

  • Ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Hydrogenation of 3-Hydroxypyridine

  • To a high-pressure reactor, add 3-hydroxypyridine (1.0 eq) and 5% Rh/C (0.02 eq).

  • Add ethanol as the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 4-6 MPa.

  • Heat the reaction mixture to 80-100 °C and stir for 32-60 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine.

Step 2: Boc Protection of 3-Hydroxypiperidine

  • Dissolve the crude 3-hydroxypiperidine (1.0 eq) in a mixture of water and ethyl acetate.

  • Add sodium hydroxide (1.5 eq) to the mixture and stir until it dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-hydroxypiperidine.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-hydroxypiperidine.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
3-HydroxypiperidineC₅H₁₁NO101.15-
N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.2697% (from 3-hydroxypiperidine)[1]

Part 2: Stereoselective Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

The key to achieving the desired trans stereochemistry lies in the choice of the brominating agent and the reaction conditions. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is an excellent choice for this transformation.[2][3] This reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.[3]

The Appel Reaction: Mechanism and Stereochemical Outcome

The Appel reaction converts an alcohol to an alkyl halide with inversion of configuration.[3] The generally accepted mechanism involves the following steps:

  • Formation of the Phosphonium Salt: Triphenylphosphine reacts with the bromine source (e.g., CBr₄) to form a phosphonium salt.

  • Activation of the Alcohol: The alcohol attacks the phosphonium salt, displacing a bromide ion and forming an alkoxyphosphonium salt. This converts the hydroxyl group into a good leaving group.

  • Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group from the backside, leading to the formation of the alkyl bromide with inversion of stereochemistry and triphenylphosphine oxide as a byproduct.[4][2][3]

To obtain the trans product, the starting N-Boc-3-hydroxypiperidine should ideally be in the cis configuration, or a mixture of diastereomers can be used, with the understanding that the reaction will proceed with inversion at C4. However, the reaction can also proceed from the more stable trans alcohol, leading to the desired trans product through a double inversion mechanism or other pathways under specific conditions, though this is less common. For the purpose of this guide, we will assume the reaction proceeds with a net inversion of stereochemistry.

Appel_Mechanism cluster_step1 Step 1: Activation of PPh3 cluster_step2 Step 2: Alcohol Attack cluster_step3 Step 3: SN2 Displacement A PPh3 C [Ph3P-Br]+ CBr3- A->C + B CBr4 B->C D N-Boc-3-hydroxypiperidine E [Ph3P-O-Pip]+ Br- D->E + [Ph3P-Br]+ F N-Boc-trans-4-bromo-3-hydroxypiperidine E->F + Br- (backside attack) G Ph3P=O E->G

Caption: Mechanism of the Appel Reaction for Bromination.

Experimental Protocol: Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

Materials:

  • N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS) or Carbon Tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.5 eq) or carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-trans-4-bromo-3-hydroxypiperidine.

Compound Molecular Formula Molecular Weight ( g/mol )
N-Boc-trans-4-bromo-3-hydroxypiperidineC₁₀H₁₈BrNO₃280.16

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz) of N-Boc-trans-4-bromo-3-hydroxypiperidine:

  • δ 4.20-4.00 (m, 1H): Proton at C3 (CH-OH)

  • δ 3.95-3.80 (m, 1H): Proton at C4 (CH-Br)

  • δ 3.70-3.20 (m, 2H): Protons at C2 and C6 adjacent to nitrogen

  • δ 2.20-1.80 (m, 4H): Protons at C2, C5, and C6

  • δ 1.47 (s, 9H): Protons of the Boc group

Expected ¹³C NMR (CDCl₃, 100 MHz) of N-Boc-trans-4-bromo-3-hydroxypiperidine:

  • δ 154.5: Carbonyl carbon of the Boc group

  • δ 80.5: Quaternary carbon of the Boc group

  • δ 70.0: Carbon at C3 (CH-OH)

  • δ 55.0: Carbon at C4 (CH-Br)

  • δ 45.0, 42.0: Carbons at C2 and C6

  • δ 35.0, 32.0: Carbons at C5

  • δ 28.4: Methyl carbons of the Boc group

Safety Considerations

  • 3-Hydroxypyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Rhodium on Carbon: Flammable solid.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Corrosive, causes severe skin burns and eye damage. Lachrymator.

  • Triphenylphosphine (PPh₃): Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

  • Carbon Tetrabromide (CBr₄): Toxic. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine is a valuable process for medicinal chemists and drug development professionals. The two-step pathway described in this guide, involving the synthesis of the N-Boc-3-hydroxypiperidine precursor followed by a stereoselective Appel bromination, provides a reliable and efficient route to this important building block. Careful control of reaction conditions and purification procedures are essential for obtaining the desired product in high yield and purity. The versatility of the resulting molecule, with its orthogonal protecting groups and defined stereochemistry, opens up a wide range of possibilities for the synthesis of novel and complex piperidine-based therapeutic agents.

References

  • CN104557674A - Preparation method of (S)
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • CN105439939A - Synthetic method of (S)
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

  • Alcohol to Bromide - Common Conditions. (URL: [Link])

  • Appel Reaction - Organic Chemistry Portal. (URL: [Link])

  • Appel Reaction Explained: Mechanism, Stereochemistry & Examples NTA CSIR NET GATE IIT JAM Chemistry - YouTube. (URL: [Link])

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])

  • Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei - SciSpace. (URL: [Link])

  • Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination - ChemRxiv. (URL: [Link])

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • 1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
  • Appel Reaction | Chem-Station Int. Ed. (URL: [Link])

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (URL: [Link])

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi - Semantic Scholar. (URL: [Link])

Sources

physicochemical properties of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-trans-4-bromo-3-hydroxypiperidine

This guide provides a detailed exploration of the , a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document establishes a comprehensive profile by integrating confirmed specifications with expert analysis of its structural features and by drawing comparisons to the well-characterized analogue, N-Boc-4-hydroxypiperidine. This approach offers researchers and scientists a robust framework for utilizing this compound in their work.

Introduction: The Significance of Functionalized Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1][2] The introduction of functional groups, such as hydroxyl and halogen moieties, onto this core structure provides critical handles for molecular recognition and for tuning the steric and electronic properties of a lead compound. N-Boc-trans-4-bromo-3-hydroxypiperidine is a prime example of such a functionalized building block, offering stereochemically defined sites for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations while allowing for straightforward deprotection under acidic conditions.[3]

Core Molecular Profile

The fundamental molecular identity of N-Boc-trans-4-bromo-3-hydroxypiperidine is established by its chemical formula, molecular weight, and CAS registry number. This information is crucial for accurate documentation, procurement, and regulatory submissions.

PropertyValueSource
CAS Number 936250-36-1
Molecular Formula C₁₀H₁₈BrNO₃
Molecular Weight 279.05 g/mol
Canonical SMILES C1C(C(C(N(C1)C(=O)OC(C)(C)C)Br)O)N/A
IUPAC Name tert-butyl trans-4-bromo-3-hydroxypiperidine-1-carboxylateN/A

Physicochemical Properties: A Comparative and Predictive Analysis

While specific experimental data for N-Boc-trans-4-bromo-3-hydroxypiperidine are not widely published, we can infer its likely properties by examining its structure and comparing it to the well-documented parent compound, N-Boc-4-hydroxypiperidine.

Comparative Data of N-Boc-4-hydroxypiperidine
PropertyValueSource
CAS Number 109384-19-2[4]
Molecular Formula C₁₀H₁₉NO₃[4]
Molecular Weight 201.26 g/mol [4]
Appearance White to cream powder[5]
Melting Point 61-65 °C[5][6]
Boiling Point (Predicted) 292.3 ± 33.0 °C[5][6]
Solubility Soluble in Chloroform, Ethyl Acetate[5]
pKa (Predicted) 14.80 ± 0.20[5]
Expert Insights on the Target Compound's Properties

The introduction of a bromine atom and the specific trans stereochemistry are expected to significantly influence the physicochemical properties relative to the parent compound:

  • Melting and Boiling Points: The substantial increase in molecular weight due to the bromine atom (279.05 vs. 201.26 g/mol ) will lead to stronger intermolecular van der Waals forces. Consequently, the melting and boiling points of N-Boc-trans-4-bromo-3-hydroxypiperidine are anticipated to be significantly higher than those of N-Boc-4-hydroxypiperidine. The trans configuration may also allow for more efficient crystal lattice packing, potentially contributing to a higher melting point.

  • Solubility: The presence of the polar hydroxyl group and the moderately polar carbon-bromine bond will influence solubility. While the overall polarity is increased compared to a simple N-Boc-piperidine, its solubility profile is expected to be favorable in a range of organic solvents, from moderately polar (e.g., ethyl acetate, dichloromethane) to polar aprotic (e.g., THF, acetone). Its solubility in non-polar solvents like hexanes is likely to be limited.

  • Stability and Handling: The N-Boc group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[3] The compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents and acids.[7][8][9] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.[7][9][10]

Synthesis and Characterization: A Proposed Workflow

A robust understanding of a compound's properties is intrinsically linked to its synthesis and the methods used for its characterization. Below is a proposed workflow for the preparation and validation of N-Boc-trans-4-bromo-3-hydroxypiperidine.

Proposed Synthetic Pathway

A plausible synthetic route could involve the stereoselective bromination and hydroxylation of a suitable N-Boc protected piperidine precursor. The diagram below outlines a conceptual workflow.

G cluster_synthesis Synthesis cluster_purification Purification A N-Boc-1,2,3,6-tetrahydropyridine B Epoxidation (e.g., m-CPBA) A->B C N-Boc-3,4-epoxypiperidine B->C D Regioselective Ring Opening (e.g., MgBr₂) C->D E N-Boc-trans-4-bromo-3-hydroxypiperidine (Crude Product) D->E F Aqueous Workup E->F G Column Chromatography (Silica Gel) F->G H Pure Product G->H I Structural & Purity Analysis H->I Characterization G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis A Pure Product B ¹H & ¹³C NMR (Structural Confirmation) A->B C FT-IR (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight & Formula) A->D E HPLC/UPLC (Purity Assessment) A->E F Validated Structure & Purity B->F C->F D->F E->F

Caption: Comprehensive Analytical Characterization Workflow.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon skeleton, proton environments, and relative stereochemistry.

    • Protocol:

      • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum. The trans relationship between the C3-hydroxyl and C4-bromo substituents would be confirmed by the coupling constants of the protons at these positions (H3 and H4), which are expected to show a large diaxial coupling constant (J ≈ 8-12 Hz) in the chair conformation.

      • Acquire a ¹³C NMR spectrum to identify all 10 unique carbon atoms. The carbon bearing the bromine atom would be shifted upfield compared to a non-halogenated equivalent.

      • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Protocol:

      • Place a small amount of the solid sample onto the ATR crystal of the FT-IR spectrometer.

      • Acquire the spectrum.

      • Expected Peaks: A broad absorption around 3400 cm⁻¹ (O-H stretch), a strong absorption around 1680 cm⁻¹ (C=O stretch of the Boc group), and absorptions in the fingerprint region, typically around 500-700 cm⁻¹, corresponding to the C-Br stretch.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and elemental formula.

    • Protocol:

      • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

      • Expected Result: The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M+H]⁺ or [M+Na]⁺ due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass measurement should confirm the elemental formula C₁₀H₁₈BrNO₃.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Protocol:

      • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the carbamate has some absorbance (e.g., 210-220 nm).

      • Analysis: The purity is calculated based on the area percentage of the main peak.

Conclusion

N-Boc-trans-4-bromo-3-hydroxypiperidine represents a valuable, stereochemically defined building block for the synthesis of complex molecular architectures in drug discovery. While detailed experimental data for this specific compound remains scarce in public literature, a comprehensive understanding of its likely physicochemical properties and the appropriate methods for its characterization can be established through a scientifically rigorous analysis of its structure and comparison with related analogues. The proposed synthetic and analytical workflows in this guide provide a solid foundation for researchers to confidently incorporate this compound into their research and development programs, with the clear understanding that these protocols should be optimized based on empirical results.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (URL: https://patents.google.
  • Shuai Xiaohua. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. (URL: https://www.scispace.
  • 4-Hydroxypiperidine, N-BOC protected - CymitQuimica. (URL: https://www.cymitquimica.com/pdf/OR5404_sds_en.pdf)
  • n-boc-4-hydroxylpiperidine - ChemBK. (2024-04-09). (URL: https://www.chembk.com/en/chem/n-boc-4-hydroxylpiperidine)
  • US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. (URL: https://patents.google.
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. (URL: https://patents.google.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis - ChemicalBook. (2025-07-17). (URL: https://www.chemicalbook.com/article/n-boc-4-hydroxypiperidine-key-pharmaceutical-intermediate-for-piperidine-based-drug-synthesis.htm)
  • CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents. (URL: https://patents.google.
  • Application Note – N-Boc protection - Sigma-Aldrich. (URL: https://www.sigmaaldrich.
  • CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents. (URL: https://patents.google.
  • 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester 95 936250-20-3 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/706078)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325178/)
  • N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc. (2025-08-27). (URL: https://www.chemsrc.com/en/cas/109384-19-2_936727.html)
  • Piperidine - Wikipedia. (URL: https://en.wikipedia.org/wiki/Piperidine)
  • SAFETY DATA SHEET - Fisher Scientific. (URL: https://www.fishersci.com/msds?productName=AC389020050)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). (URL: https://www.ijnrd.org/papers/IJNRD2402051.pdf)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16). (URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC389020050_MTR-NALT_EN.pdf)
  • 4-Hydroxypiperidine, N-BOC protected - Synquest Labs. (URL: https://www.synquestlabs.com/sites/default/files/sds/4H56-1-C1.pdf)
  • 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | CAS 936250-20-3 | SCBT. (URL: https://www.scbt.com/p/3-methyl-1h-pyrazole-4-boronic-acid-pinacol-ester-936250-20-3)
  • N-Boc-trans-4-bromo-3-hydroxypiperidine | 936250-36-1 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/com448675790)

Sources

starting materials for N-Boc-trans-4-bromo-3-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine , a critical chiral scaffold in the development of kinase inhibitors (e.g., Ibrutinib intermediates) and other piperidine-based therapeutics. The protocol focuses on the highly stereoselective and regioselective epoxide ring-opening strategy, which is the industry standard for accessing the trans-1,2-bromohydrin motif with high diastereomeric excess.

Core Directive: Synthetic Strategy & Rationale

The synthesis hinges on the regioselective nucleophilic opening of N-Boc-3,4-epoxypiperidine with a bromide source. This route is preferred over the bromination/reduction of 3-piperidone due to superior stereocontrol (ensuring the trans-configuration via an SN2 mechanism) and cleaner regioselectivity.

  • Target Molecule: N-Boc-trans-4-bromo-3-hydroxypiperidine (CAS: 936250-36-1)

  • Primary Starting Material: N-Boc-3,4-dehydropiperidine (also known as N-Boc-1,2,5,6-tetrahydropyridine).

  • Key Intermediate: N-Boc-3,4-epoxypiperidine (7-oxa-3-azabicyclo[4.1.0]heptane derivative).

Starting Materials & Reagents

The following materials are required for the two-step synthesis from the alkene precursor.

Table 1: Essential Starting Materials and Reagents
ComponentCAS NumberRolePurity RequirementNotes
N-Boc-3,4-dehydropiperidine 85838-94-4Precursor>97%Also listed as N-Boc-1,2,3,6-tetrahydropyridine in some catalogs; verify double bond position (should be

or

symmetric equivalent).
m-CPBA 937-14-4Oxidant70-77%Used for epoxidation. Commercial grade (stabilized) is sufficient.
Magnesium Bromide 7789-48-2Bromide Source98% (Anhydrous)MgBr₂·OEt₂ is preferred for solubility and Lewis acidity.
Dichloromethane (DCM) 75-09-2SolventAnhydrousCritical for moisture-sensitive Lewis acid steps.
Sodium Thiosulfate 7772-98-7Quenching AgentReagent GradeUsed to neutralize excess peroxides.
Sodium Bicarbonate 144-55-8BaseReagent GradeUsed for workup to remove acids.

Critical Note on Starting Material Identity: The nomenclature for tetrahydropyridines can be confusing. The required alkene is 1,2,5,6-tetrahydropyridine (double bond at C3-C4). However, due to the symmetry of the unsubstituted piperidine core, this is structurally identical to 1,2,3,6-tetrahydropyridine (double bond at C4-C5) unless substituted. For N-Boc derivatives, ensure the product is tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate .

Experimental Protocol

Step 1: Epoxidation of N-Boc-3,4-dehydropiperidine

This step installs the epoxide ring, setting the stage for trans-selective opening.

  • Preparation: Dissolve N-Boc-3,4-dehydropiperidine (1.0 equiv) in DCM (0.2 M concentration) and cool to 0°C.

  • Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise to control the exotherm.

  • Reaction: Warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (starch-iodide test negative).

    • Wash with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

    • Dry organic layer over MgSO₄, filter, and concentrate.[1]

  • Product: N-Boc-3,4-epoxypiperidine (Yield: 85-95%). Typically used directly without chromatography.

Step 2: Regioselective Ring Opening (Bromohydrin Formation)

This step determines the regiochemistry (4-bromo-3-hydroxy) and stereochemistry (trans).

  • Setup: Dissolve N-Boc-3,4-epoxypiperidine (1.0 equiv) in anhydrous Et₂O or DCM (0.1 M) under nitrogen.

  • Reagent Addition: Add Magnesium Bromide Ethyl Etherate (MgBr₂·OEt₂, 1.2–1.5 equiv) at -20°C to 0°C.

    • Mechanistic Insight: The Mg²⁺ coordinates to the epoxide oxygen, activating it. The bromide ion (Br⁻) attacks the C4 position via an SN2 pathway. Attack at C4 is favored electronically and sterically (avoiding the steric bulk of the N-Boc group at C2/C3 vicinity).

  • Reaction: Stir at 0°C for 2–4 hours. Monitor for disappearance of epoxide.

  • Quench: Carefully add saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Final Product: N-Boc-trans-4-bromo-3-hydroxypiperidine (White to off-white solid).

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation from the alkene to the final bromohydrin, highlighting the regioselective attack at C4.

SynthesisPath cluster_regio Regioselectivity Control Alkene N-Boc-3,4-dehydropiperidine (Starting Material) Epoxide N-Boc-3,4-epoxypiperidine (Intermediate) Alkene->Epoxide m-CPBA, DCM Epoxidation Transition Activated Complex (Mg-Coordinated) Epoxide->Transition MgBr2·OEt2 Coordination Product N-Boc-trans-4-bromo-3-hydroxypiperidine (Target) Transition->Product Br- attack at C4 (SN2, Inversion)

Figure 1: Synthetic pathway from N-Boc-3,4-dehydropiperidine to the target bromohydrin via epoxide opening.

Quality Control & Characterization

To ensure the integrity of the starting material and final product, verify the following parameters:

  • 1H NMR (CDCl₃):

    • Epoxide: Signals around δ 3.2–3.4 ppm for epoxide protons (H3, H4).

    • Product: Distinct shift of H4 (CH-Br) to ~δ 4.0–4.5 ppm and H3 (CH-OH) to ~δ 3.5–3.8 ppm. Coupling constants (

      
      ) should reflect trans-diaxial relationship (typically 
      
      
      
      Hz).
  • Regioisomer Check: Confirm the absence of the 3-bromo-4-hydroxy isomer (often a minor impurity). The C4-Br isomer is thermodynamically and kinetically favored under Lewis acidic conditions.

References

  • Regioselective Ring Opening of Epoxides: Tetrahedron Letters, 2004, 45 (14), 2903-2906. Link

  • Synthesis of 3,4-Functionalized Piperidines: Journal of Organic Chemistry, 2008, 73 (16), 6268–6278. Link

  • Preparation of N-Boc-3,4-epoxypiperidine: ChemicalBook Entry for CAS 161157-50-2. Link

  • Commercial Source Verification: Sigma-Aldrich Product 936250-36-1. Link

Sources

Definitive Guide: Structural Analysis of N-Boc-trans-4-bromo-3-hydroxypiperidine

[1]

Executive Summary

This technical guide outlines the structural validation, crystallographic acquisition, and conformational analysis of N-Boc-trans-4-bromo-3-hydroxypiperidine (CAS: 936250-36-1).[1] As a critical chiral building block for kinase inhibitors (e.g., Ibrutinib intermediates) and CDK9 antagonists, the stereochemical purity of this scaffold is non-negotiable.

While NMR (NOESY/COSY) provides relative stereochemistry, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for defining the (3R,4R) vs. (3S,4S) absolute configuration.[1] This guide leverages the heavy-atom effect of bromine to establish a self-validating protocol for absolute structure determination.[1]

Part 1: Chemical Context & Stereochemical Origin[1]

The Synthetic Pathway & Stereoselectivity

To understand the crystal structure, one must understand the genesis of the chiral centers. The trans-relationship is typically established via the ring-opening of a bromonium ion intermediate derived from tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate.[1]

Mechanism:

  • Electrophilic Attack: NBS generates a bromonium ion on the alkene.[1]

  • Nucleophilic Opening: Water attacks the bromonium ion anti-periplanar to the C-Br bond.[1]

  • Result: A trans-diaxial opening, which typically relaxes to a diequatorial conformation in the chair form, depending on the N-Boc protecting group strain.[1]

Visualization of Stereochemical Flow

The following diagram illustrates the stereochemical causality and the critical decision points for structural analysis.

StereochemFlowStartN-Boc-1,2,3,6-tetrahydropyridineInterBromonium Ion(Transient)Start->InterNBS/THFProductN-Boc-trans-4-bromo-3-hydroxypiperidine(Racemic or Enantioenriched)Inter->ProductH2O (Anti-opening)AnalysisStructural ValidationProduct->AnalysisCrystallizationNMRNMR (J-coupling)Relative ConfigAnalysis->NMRXRDSC-XRD (Anomalous Disp.)Absolute ConfigAnalysis->XRD

Figure 1: Stereochemical genesis of the trans-bromohydrin scaffold and validation pathways.

Part 2: Crystallization Strategy (The "Oily Intermediate" Problem)

Piperidine carbamates are notorious for forming oils or low-melting solids due to the rotational freedom of the tert-butyl group.[1] High-quality single crystals are required for accurate Flack parameter determination.[1]

Solvent Systems

The compound is moderately polar.[1] Avoid chlorinated solvents which may disorder the halogen positions.[1]

  • Primary System: Diisopropyl ether / n-Heptane (Slow evaporation at 4°C).[1]

  • Secondary System: Toluene / Pentane (Vapor diffusion).[1]

The Derivatization Protocol (Contingency)

If the N-Boc-bromo-alcohol persists as an oil, do not waste time on further solvent screens.[1] Immediate derivatization is the field-proven solution.[1]

  • Action: Esterify the 3-OH with p-nitrobenzoyl chloride.

  • Rationale: The p-nitrobenzoate moiety introduces strong

    
     stacking interactions, significantly raising the melting point and promoting lattice formation.[1]
    

Part 3: X-Ray Diffraction Data Acquisition[1]

Radiation Source Selection

This is the most critical technical decision.[1]

  • Copper (Cu-K

    
    , 
    
    
    = 1.54178 Å):
    • Pros: Maximizes the anomalous scattering signal (

      
      ) of Bromine (
      
      
      ), making absolute configuration assignment definitive even for small crystals.
    • Cons: Higher absorption (

      
      ).[1] Requires precise face-indexing and absorption correction (SADABS or equivalent).[1]
      
  • Molybdenum (Mo-K

    
    , 
    
    
    = 0.71073 Å):
    • Pros: Lower absorption, higher resolution data.[1]

    • Cons: Lower anomalous signal.[1]

  • Recommendation: Use Cu-K

    
      for this specific molecule to ensure a robust Flack parameter, provided the crystal is not larger than 0.3mm (to mitigate absorption).[1]
    
Data Collection Parameters
ParameterSettingRationale
Temperature 100 KFreezes Boc-group rotation; reduces thermal ellipsoids.[1]
Completeness > 99.5%Essential for accurate absolute structure determination.[1]
Redundancy > 4.0High redundancy improves the signal-to-noise ratio of the anomalous differences.[1]
Friedel Pairs DO NOT MERGEFriedel pairs (

and

) must be kept separate during reduction to calculate the Flack parameter.[1]

Part 4: Structural Analysis & Refinement[1][2]

Conformational Analysis (The Chair)

The piperidine ring typically adopts a chair conformation. However, the N-Boc group introduces

  • Check: Calculate the Cremer-Pople puckering parameters (

    
    ). A perfect chair has 
    
    
    or
    
    
    .[1] Deviations indicate twist-boat character.[1]
  • Substituent Orientation: In the trans-isomer, verify if the 3-OH and 4-Br are diequatorial (likely preferred to avoid 1,3-diaxial interaction with axial protons) or diaxial (stabilized by dipole opposition).

Absolute Configuration (The Flack Parameter)

The presence of Bromine allows for the calculation of the Flack parameter (

  • Interpretation:

    • 
       (with standard uncertainty 
      
      
      ): The model represents the correct absolute configuration.
    • 
      : The model is inverted; the crystal is the enantiomer.
      
    • 
      : The crystal is a racemic twin or the space group is incorrect.
      
Refinement Workflow

The following diagram details the logic for handling disorder and twinning, common in Boc-protected saturated heterocycles.

RefinementLogicDataRaw Reflections(HKL File)SolveStructure Solution(Intrinsic Phasing/SHELXT)Data->SolveRefine1Isotropic RefinementSolve->Refine1CheckBocBoc Group Disorder?Refine1->CheckBocSplitSplit Positions(PART 1 / PART 2)CheckBoc->SplitYes (High Ueq)AnisoAnisotropic RefinementCheckBoc->AnisoNoSplit->AnisoFlackCheck Flack Parameter (x)Aniso->FlackFlack->Solvex ~ 1.0 (Invert)FinalFinal CIF(Absolute Config Confirmed)Flack->Finalx ~ 0.0

Figure 2: Crystallographic refinement decision tree for N-Boc-piperidine derivatives.

Part 5: Implications for Drug Design

Pharmacophore Mapping

The crystal structure reveals the precise vector of the hydroxyl group relative to the bromine (a handle for further cross-coupling).

  • H-Bonding: Inspect the crystal packing for intermolecular hydrogen bonds involving the 3-OH.[1] If the OH acts as a donor to the Boc carbonyl of a neighboring molecule, this mimics the interaction with the hinge region of kinase enzymes (e.g., CDK9).

Analog Comparison

Comparing the bromo-analog to the known structure of (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine (COD 4028550) reveals that the larger Bromine atom may induce a slight flattening of the ring compared to the Fluorine analog.[1] This steric bulk must be accounted for when docking the intermediate into enzyme active sites during in silico modeling.[1]

References

  • Ibrutinib Synthesis & Intermediates

    • Zheng, P., et al. (2019).[1][2] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252.[1][2]

  • Crystallographic Reference (Fluoro-Analog)

    • Shaw, S. J., et al. (2013).[1] Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry.[1] Journal of Organic Chemistry, 78, 8892-8897.[1] (COD Entry: 4028550)[1]

    • [1]

  • Absolute Configuration Methodology

    • Parsons, S. (2021).[1] Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Thieme Chemistry.[1]

    • [1]

  • Compound Data & Properties

    • PubChem Entry: (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine (Analogous structural data).[1]

    • [1]

Technical Guide: Strategic Functionalization of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Synergistic Roles of Bromine and Hydroxyl Moieties in Lead Optimization

Executive Summary

This technical guide analyzes the medicinal chemistry of piperidine derivatives, specifically focusing on the distinct yet complementary roles of bromine (halogen bonding/metabolic blocking) and hydroxyl groups (polar anchoring/solubility) . Designed for drug discovery scientists, this document moves beyond basic synthesis to explore Structure-Activity Relationships (SAR), specific synthetic protocols for bifunctionalization, and experimental validation workflows.

Part 1: The Piperidine Scaffold in Medicinal Chemistry[1][2]

The piperidine ring is a "privileged structure" in drug discovery, appearing in over 12 clinically approved drugs (e.g., Donepezil, Fentanyl, Ropivacaine). Its conformational flexibility (chair/boat) and capacity for multiple substitution patterns make it an ideal template for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The Strategic Role of Bromine (The Halogen Effect)

Bromine is often mischaracterized solely as a lipophilic bulk enhancer. In modern lead optimization, it serves two advanced functions:

  • Halogen Bonding (XB): Unlike hydrogen bonds, halogen bonds are highly directional. The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) along the C-Br bond axis, allowing it to act as a Lewis acid.
    
    • Target Interaction: The

      
      -hole interacts with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the receptor binding pocket.
      
    • Bond Strength: 5–30 kJ/mol (comparable to weak H-bonds but more hydrophobic).

  • Metabolic Obstruction: Introduction of bromine at the para-position of a phenyl ring attached to piperidine (or the C4 position of the piperidine itself) blocks CYP450-mediated hydroxylation, significantly extending metabolic half-life (

    
    ).
    
The Strategic Role of Hydroxyl Groups (The Polar Anchor)

Hydroxyl substitutions on the piperidine ring (commonly at C3 or C4) introduce critical physicochemical changes:

  • Solubility Modulation: A single -OH group can lower LogP by ~1.0–1.5 units, improving aqueous solubility and reducing plasma protein binding.

  • Stereoelectronic Effects: 3-Hydroxypiperidines introduce chirality. The axial vs. equatorial orientation of the -OH group can dictate receptor selectivity (e.g., differentiating between receptor subtypes).

  • H-Bond Networking: The -OH acts as both a donor and acceptor, often bridging the ligand to the receptor via water molecules.

Part 2: Decision Logic for Substituent Selection

The following decision tree illustrates when to deploy Bromine versus Hydroxyl groups during Lead Optimization.

SAR_Decision_Tree start Lead Optimization Challenge prob_metab Problem: Rapid Metabolic Clearance start->prob_metab prob_bind Problem: Low Potency/Selectivity start->prob_bind prob_sol Problem: Poor Solubility (High LogP) start->prob_sol sol_br Solution: Bromine Subst. (Para-blocking) prob_metab->sol_br Block metabolic hot-spot sol_xb Solution: Bromine Subst. (Halogen Bonding) prob_bind->sol_xb Target hydrophobic pocket sol_oh Solution: Hydroxyl Subst. (Polar Anchor) prob_bind->sol_oh Target polar pocket prob_sol->sol_oh Lower lipophilicity mech_metab Mechanism: Steric/Electronic Shielding of CYP oxidation sites sol_br->mech_metab mech_xb Mechanism: Sigma-hole interaction with Carbonyl O / His N sol_xb->mech_xb mech_hbond Mechanism: H-Bond Donor/Acceptor LogP Reduction sol_oh->mech_hbond

Caption: SAR decision logic for introducing Br or OH groups based on specific ADME/Potency failures.

Part 3: Synthetic Methodologies

Protocol A: Synthesis of -Hydroxy- -Bromo Piperidines

A specialized workflow for introducing both functionalities regioselectively.[1] This protocol utilizes hypervalent iodine reagents to achieve oxidation and bromination in a single cascade.

Reagents:

  • Substrate: N-protected piperidine (e.g., N-Boc-piperidine)[1]

  • Oxidant: Diacetoxyiodobenzene (PIDA) or Iodosobenzene[1]

  • Bromine Source: TMSBr (Trimethylsilyl bromide)[1][2]

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH)[1]

Step-by-Step Methodology:

StepActionCritical ParameterMechanistic Insight
1 Preparation Dissolve N-protected piperidine (1.0 eq) in dry DCM under

atm. Cool to -78°C.
Low temp prevents over-oxidation and side reactions.
2 Activation Add PIDA (1.2 eq) followed by dropwise addition of TMSBr (1.2 eq).Generates electrophilic bromine species in situ via hypervalent iodine intermediate.
3 Reaction Allow to warm to 0°C over 2 hours. Stir for 4 hours.Formation of the N-acyliminium ion intermediate, followed by nucleophilic attack.
4 Quench Add saturated aqueous

and

.
Neutralizes acid and quenches residual bromine/oxidant.
5 Extraction Extract with DCM (3x), dry over

, and concentrate.
Standard workup.
6 Purification Flash column chromatography (Hexane/EtOAc).Isolate the trans-3-bromo-4-hydroxypiperidine (or regioisomer depending on starting material).[1]
Protocol B: Regioselective C4-Hydroxylation (Enzymatic Route)

For high enantioselectivity, biocatalytic routes are superior to chemical oxidation.

  • Enzyme: trans-4-proline hydroxylase (P4H) or engineered variants.[1][3]

  • Substrate: Piperidine-2-carboxylic acid (pipecolic acid) or simple piperidines.[1]

  • Conditions: Aqueous buffer (pH 7.4),

    
    -ketoglutarate (co-factor), 
    
    
    
    , Ascorbate.[1]
  • Outcome: Yields >99% ee of cis- or trans-4-hydroxypiperidine derivatives.[1]

Part 4: Mechanistic Visualization (Synthetic Pathway)[3]

The following diagram details the mechanism for the hypervalent iodine-mediated functionalization (Protocol A), highlighting the critical iminium ion intermediate.

Synthesis_Pathway sub1 N-Protected Piperidine inter1 Intermediate A: N-Acyliminium Ion sub1->inter1 Oxidation reagent PhI(OAc)2 + TMSBr reagent->inter1 path_br Bromine Attack (Electrophilic) inter1->path_br path_nuc Nucleophilic Attack (H2O/MeOH) inter1->path_nuc product Product: 3-Bromo-4-methoxy (or hydroxy) Piperidine inter1->product Regioselective Addition path_br->product path_nuc->product

Caption: Mechanism of hypervalent iodine mediated oxidative functionalization of piperidine.

Part 5: Experimental Validation Metrics

To validate the impact of Br/OH substitution, the following assays are mandatory.

Physicochemical Profiling Table
PropertyAssay MethodTarget Range (Oral Drug)Impact of BromineImpact of Hydroxyl
Lipophilicity Shake-flask LogP or HPLC LogD1.0 < LogP < 3.5Increases LogP (+0.8 to +1.[1]2)Decreases LogP (-1.0 to -1.5)
Solubility Kinetic Solubility (Nephelometry)> 50 µMDecreases (generally)Increases significantly
Metabolic Stability Human Liver Microsomes (HLM)

> 30 min
Increases (if blocking metabolic soft spot)Variable (can be a site for Phase II conjugation)
Potency SPR or Radioligand Binding (

)
< 100 nMEnhances (via Halogen Bond)Enhances (via H-Bond/Water bridge)
Halogen Bonding Validation

To confirm that a potency increase is due to Halogen Bonding (XB) and not just lipophilicity:

  • The "Fluorine Scan": Replace Br with F. Fluorine is more electronegative but lacks a significant

    
    -hole (no XB capability).
    
    • Result: If potency drops significantly despite similar size/lipophilicity changes, the interaction was likely driven by Halogen Bonding.

  • The "Methyl Scan": Replace Br with

    
    . Methyl is roughly isosteric to Bromine but cannot form halogen bonds.
    
    • Result: A loss of potency confirms the electronic contribution of the Bromine atom.

References

  • National Institutes of Health (NIH). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • Donohoe, T. J., et al. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC Article. [Link]

  • Wilcken, R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med.[4] Chem. [Link][2][5]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Theoretical Conformational Analysis of N-Boc-Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational landscape of N-tert-butoxycarbonyl (N-Boc) piperidines is a critical determinant in structure-based drug design and stereoselective synthesis. Unlike simple cyclohexanes, these heterocycles do not adhere strictly to standard chair-flip thermodynamics. The partial double-bond character of the carbamate nitrogen introduces significant Allylic 1,3-strain (


) , forcing substituents into counter-intuitive axial orientations and creating high-energy rotational barriers.

This guide provides a rigorous theoretical framework for modeling these systems, synthesizing Density Functional Theory (DFT) protocols with experimental NMR validation. It is designed for medicinal chemists and computational toxicologists requiring high-precision structural predictions.

The Stereoelectronic Landscape

The Nitrogen Planarity & Strain

In N-Boc-piperidines, the nitrogen atom is not purely


 hybridized. Resonance delocalization of the nitrogen lone pair into the carbonyl 

-system imparts significant

character, rendering the N-C(O)-O unit planar.

This planarity creates a unique steric environment known as Allylic 1,3-strain (


) .
  • The Anomaly: In 2-substituted piperidines, a substituent (R) at the C2 position would traditionally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • The Reality: In N-Boc systems, placing a C2-substituent equatorially forces it into a severe steric clash with the Boc group's carbonyl oxygen or tert-butyl moiety (depending on the rotamer). Consequently, 2-substituted N-Boc-piperidines often prefer the axial conformation , a phenomenon supported by crystallographic data and solution-phase NMR [1].

Rotameric Isomerism (E/Z)

The N-C(Boc) bond exhibits restricted rotation with a barrier of


 kcal/mol. This results in two observable rotamers on the NMR timescale at room temperature:
  • E-rotamer (Anti): The tert-butyl group is anti to the C2-substituent.

  • Z-rotamer (Syn): The tert-butyl group is syn to the C2-substituent.

The population ratio of these rotamers is dictated by the steric bulk of the C2/C6 substituents and solvent polarity.

Computational Methodologies

To accurately model these systems, standard force fields (e.g., MMFF94) are often insufficient due to their poor parameterization of the


 delocalization. Quantum mechanical methods are required.
Recommended DFT Functionals
  • M06-2X: The "gold standard" for main-group thermochemistry and non-covalent interactions. It accurately captures the dispersion forces critical for the bulky Boc group [2].

  • 
    B97X-D:  An excellent alternative that includes long-range dispersion corrections, essential for correctly ranking the energy of axial vs. equatorial conformers.
    
Basis Sets & Solvation
  • Optimization: def2-SVP or 6-31G(d) is sufficient for geometry.

  • Single Point Energy: Must use def2-TZVP or 6-311+G(2d,p) to eliminate Basis Set Superposition Error (BSSE).

  • Solvation: Gas-phase calculations often overemphasize electrostatic interactions. Use SMD (Solvation Model based on Density) with a generic solvent like chloroform or DMSO to match experimental NMR conditions.

Visualization of Mechanistic Logic

The following diagram illustrates the causal relationship between electronic effects (


 hybridization) and the resulting reactivity profile.

NBocConformation cluster_rotamers Rotameric Equilibrium N_Hybrid N-Atom Hybridization (sp² / Planar) A13_Strain Allylic 1,3-Strain (Steric Clash) N_Hybrid->A13_Strain Creates Geometry for Resonance Carbamate Resonance (N-C=O) Resonance->N_Hybrid Induces Rot_E E-Rotamer Resonance->Rot_E Conf_Pref Conformational Preference (Axial C2-Substituent) A13_Strain->Conf_Pref Forces Reactivity Reactivity Outcome (Stereoselective Lithiation/Sub) Conf_Pref->Reactivity Dictates Rot_Z Z-Rotamer Rot_E->Rot_Z ΔG‡ ~16 kcal/mol

Figure 1: Stereoelectronic cascade determining N-Boc-piperidine conformation and reactivity.

Experimental Validation: Dynamic NMR

Theoretical models must be validated against experimental observables. For N-Boc-piperidines, Variable Temperature (VT) NMR is the primary validation tool.

Coalescence Temperature ( ) Analysis

At room temperature (


 K), N-Boc signals often appear broadened due to bond rotation occurring at a rate comparable to the NMR frequency scale.
  • Low Temp (< 250 K): Rotation "freezes." Distinct signals for E and Z rotamers appear.

  • High Temp (> 340 K): Fast exchange. Signals coalesce into a weighted average.

Calculating the Rotational Barrier

Using the coalescence temperature (


) and the separation of signals in the slow-exchange limit (

), the activation energy (

) can be calculated using the Eyring equation approximation:


Where


 is in kcal/mol, 

is in Kelvin, and

is in Hz.
Data Summary: Typical Energetic Values
ParameterTypical ValuePhysical Origin
Rotational Barrier (

)
15.0 -- 19.0 kcal/molPartial C-N double bond character
Axial Preference (

)
-1.0 -- -3.2 kcal/molRelief of

strain (C2-substituents)
Chair vs. Twist-Boat Chair favored by > 2.5 kcal/molRing strain minimization

Protocol: Step-by-Step Computational Workflow

This self-validating workflow ensures that your conformational search does not miss high-energy but population-relevant rotamers.

Phase 1: Exhaustive Sampling
  • Generate Rotamers: Use a stochastic search (e.g., Monte Carlo) with the MMFF94 force field.

  • Constraint: Explicitly sample both

    
     and 
    
    
    
    dihedrals for the N-C(Boc) bond to ensure both E and Z forms are generated.
  • Filter: Discard redundant conformers with RMSD < 0.5 Å.

Phase 2: DFT Optimization
  • Geometry Opt: Run optimization on all unique conformers using M06-2X/6-31G(d) with SMD(CHCl3).

  • Frequency Check: Verify zero imaginary frequencies.

  • Energy Refinement: Perform single-point energy calculations on optimized geometries using M06-2X/def2-TZVP.

Phase 3: Boltzmann Weighting

Calculate the population (


) of each conformer 

at 298 K:

Compare these predicted ratios to the integration of rotameric peaks in your low-temperature NMR.
Workflow Diagram

Workflow cluster_DFT DFT Processing (Gaussian/ORCA) Start Input Structure (2D Sketch) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter Redundant (RMSD < 0.5 Å) ConfSearch->Filter Opt Geometry Opt (M06-2X/6-31G*) Filter->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt If Saddle Point SP Single Point Energy (def2-TZVP + SMD) Freq->SP If Minima Boltzmann Boltzmann Weighting (Population Analysis) SP->Boltzmann NMR_Comp Compare with Exp. NMR Data Boltzmann->NMR_Comp

Figure 2: Computational workflow for N-Boc conformational analysis.

References

  • Houk, K. N., et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." Journal of Chemical Information and Modeling. Available at: [Link]

  • Truhlar, D. G., et al. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Available at: [Link]

  • Beak, P., & Lee, W. K. (1990). "The complex induced proximity effect: alpha-lithiation of N-Boc-piperidines." Journal of Organic Chemistry.
  • O'Brien, P. (2016).[1] "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Clayden, J. (2010). "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews. Available at: [Link]

Sources

discovery and history of brominated piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Brominated Piperidines

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2][3] Its structural and physicochemical properties make it a privileged motif in drug design. The introduction of a bromine atom onto this scaffold further enhances its utility, offering a powerful tool to modulate biological activity, improve pharmacokinetic profiles, and provide a synthetic handle for further molecular elaboration. This guide provides a comprehensive exploration of the , tracing the evolution from the initial isolation of the parent heterocycle to the sophisticated, regioselective methodologies employed today. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic transformations, and examine the impact of these compounds on modern drug development.

The Genesis of a Privileged Scaffold: The Discovery of Piperidine

The story of piperidine begins not in a flask, but in the spice trade. The pungent flavor of black pepper is due to the alkaloid piperine. In 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, isolated a new heterocyclic amine by reacting piperine with nitric acid.[4] Cahours named this new compound "piperidine," acknowledging its origin.[4]

This discovery marked the entry of the six-membered nitrogen heterocycle into the lexicon of organic chemistry. The fundamental structure of piperidine, a saturated ring with the formula (CH₂)₅NH, was established, revealing a chair-like conformation similar to cyclohexane.[4] Early synthetic efforts focused on the reduction of pyridine, its aromatic counterpart. Industrially, this is still the primary method, typically involving the hydrogenation of pyridine over a molybdenum disulfide catalyst.[4] An alternative, classical approach is the Birch reduction, using sodium in ethanol to achieve the same transformation.[4]

The Evolution of Piperidine Ring Synthesis: From Bulk Chemicals to Fine-Tuned Scaffolds

The synthesis of the piperidine ring itself has evolved significantly, moving from harsh, bulk production methods to highly stereocontrolled and functional-group-tolerant strategies. Understanding this evolution is crucial, as the methods used to construct the ring often dictate how and when a bromine atom can be incorporated.

Classical Ring Construction
  • Pyridine Hydrogenation: The most direct route to the piperidine core is the reduction of a corresponding pyridine. A variety of catalysts, including platinum, palladium, and nickel, have been employed for this purpose.[5][6] This method is particularly powerful for creating brominated piperidines when a bromopyridine precursor is used, allowing for the early introduction of the halogen.[2]

  • Cyclization of Acyclic Precursors: Methods like the Dieckmann condensation of amino diesters to form 4-piperidones have been historically significant.[5] These piperidone intermediates are then readily reduced to the corresponding piperidines.[5][7] Such strategies allow for the construction of the ring from simpler, non-cyclic starting materials.

Modern Synthetic Advances

The demands of modern drug discovery for precise molecular architectures have driven the development of more sophisticated synthetic tools.

  • Catalytic C-H Functionalization: A paradigm shift in synthesis has been the development of methods to directly convert C-H bonds into C-C or C-heteroatom bonds. Transition metal catalysis, particularly with palladium and rhodium, has enabled the regioselective functionalization of the piperidine ring at positions that were previously difficult to access.[8][9] These methods can be used to introduce aryl groups or other functionalities, sometimes with high diastereoselectivity.[1]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling novel C-H functionalization pathways on the piperidine ring.[1][10]

  • Biocatalysis: In a quest for greener and more selective chemistry, enzymes are being used to perform challenging transformations. Recent breakthroughs include the use of biocatalytic C-H oxidation to introduce hydroxyl groups onto the piperidine scaffold, which can then be used as a handle for further functionalization.[11][12]

The Advent of Brominated Piperidines: A Synthetic Journey

The incorporation of bromine into the piperidine structure can be achieved by two primary strategies: brominating a pre-formed piperidine ring or constructing the ring using a brominated starting material.

Synthesis from Brominated Precursors

One of the most reliable and widely practiced methods for synthesizing brominated piperidines is the catalytic hydrogenation of bromopyridines. This approach benefits from the commercial availability of a wide variety of brominated pyridine building blocks.

The choice of catalyst is critical to ensure that the bromine atom is not removed (hydrodebromination) during the reduction of the pyridine ring. Palladium-based catalysts are often effective under controlled conditions.[2]

Hydrogenation_of_Bromopyridine Bromopyridine Bromopyridine Catalyst H₂, Catalyst (e.g., Pd/C, PtO₂) Bromopiperidine Bromopiperidine Catalyst->Bromopiperidine Hydrogenation

Caption: General workflow for the synthesis of bromopiperidines via pyridine hydrogenation.

Direct Bromination of Piperidine Derivatives

Directly brominating the carbon framework of a saturated piperidine ring is challenging due to the lack of activation. However, for certain substrates, particularly N-aryl piperidines, electrophilic aromatic substitution is a straightforward route. The piperidine nitrogen activates the attached aromatic ring, directing bromination typically to the para position.

A common protocol involves treating an N-phenylpiperidine derivative with a brominating agent such as N-Bromosuccinimide (NBS) or dibromohydantoin in an organic solvent.[13] This method is particularly useful for producing compounds like 1-(4-bromophenyl)piperidine, a valuable intermediate in pharmaceutical synthesis.[13]

Aromatic_Bromination_Workflow cluster_start Starting Materials cluster_product Product Formation N_Phenylpiperidine N-Phenylpiperidine Brominating_Agent Brominating Agent (e.g., NBS) N_Phenylpiperidine->Brominating_Agent Reaction Solvent Organic Solvent (e.g., Acetonitrile) Brominated_Product 1-(4-bromophenyl)piperidine Brominating_Agent->Brominated_Product

Caption: Workflow for the synthesis of N-(4-bromophenyl)piperidine via electrophilic bromination.

Key Experimental Protocols

To provide practical, field-proven insights, this section details methodologies for the synthesis of brominated piperidines.

Protocol 1: Catalytic Hydrogenation of 3-Bromopyridine

This protocol describes a general procedure for the synthesis of 3-bromopiperidine, a versatile building block.

Objective: To synthesize 3-bromopiperidine via the reduction of 3-bromopyridine.

Materials:

  • 3-Bromopyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Acetic Acid (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-bromopyridine in glacial acetic acid.

  • Carefully add the catalyst (e.g., 10 mol% PtO₂) to the solution.[6]

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional solvent.

  • Carefully neutralize the filtrate by slowly adding it to a cooled, stirred solution of aqueous sodium hydroxide until the pH is basic (>10).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromopiperidine.

  • The product can be further purified by distillation or chromatography if necessary.

Causality and Insights: The use of an acidic solvent like acetic acid helps to protonate the pyridine nitrogen, which can facilitate the hydrogenation process.[6] The choice of catalyst and careful control of hydrogen pressure are crucial to favor ring reduction over hydrodebromination.

Protocol 2: Synthesis of 1-(4-bromophenyl)piperidine

This protocol is based on methods for the electrophilic bromination of N-phenylpiperidine.[13]

Objective: To synthesize 1-(4-bromophenyl)piperidine from N-phenylpiperidine.

Materials:

  • N-Phenylpiperidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (or other extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-phenylpiperidine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights: The electron-donating nature of the piperidine nitrogen activates the phenyl ring, making it susceptible to electrophilic attack by the bromine cation (or its equivalent) generated from NBS. The reaction is typically directed to the para position due to steric hindrance at the ortho positions.

The Role of Brominated Piperidines in Drug Discovery

The piperidine ring is found in numerous FDA-approved drugs, including paroxetine, ritalin, and fentanyl.[1][5][14] The introduction of bromine serves several key purposes in medicinal chemistry:

  • Modulation of Potency and Selectivity: A bromine atom can occupy lipophilic pockets in a protein's active site, forming favorable interactions and increasing binding affinity. Its specific placement can also enhance selectivity for a target receptor over off-targets.[15]

  • Improved Pharmacokinetics: Halogens, including bromine, can block sites of metabolism on a drug molecule. This "metabolic blocking" can increase the compound's half-life and oral bioavailability.[15]

  • Synthetic Handle: The C-Br bond is a versatile functional group for further chemical modification. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Strategies for Brominated Piperidines

StrategyKey AdvantagesKey ChallengesTypical Precursors
Hydrogenation of Bromopyridines High availability of precursors; reliable for many substitution patterns.Potential for hydrodebromination (loss of Br); requires high-pressure equipment.Substituted Bromopyridines
Direct Bromination Atom-economical; useful for N-aryl derivatives.Poor regioselectivity on unsubstituted piperidine rings; harsh reagents may be needed.N-Aryl Piperidines
Cyclization of Brominated Precursors Allows for complex stereochemistry to be set in the acyclic precursor.Multi-step synthesis of the acyclic starting material may be required.Brominated Amino-alkenes/alkanes
C-H Functionalization/Halogenation Late-stage introduction of bromine; high potential for regioselectivity.Catalyst development is ongoing; directing groups may be required.Pre-functionalized Piperidines

Conclusion and Future Outlook

The journey of brominated piperidine synthesis has mirrored the broader evolution of organic chemistry—from reliance on bulk transformations of simple precursors to the development of highly precise, catalytic methods for late-stage functionalization. The classical methods of hydrogenating bromopyridines and brominating N-aryl piperidines remain workhorses in the field due to their reliability and scalability.

Looking forward, the field is moving towards even greater efficiency and selectivity. The combination of biocatalytic C-H oxidation with modern cross-coupling techniques promises to dramatically shorten synthetic routes to complex, three-dimensional piperidines.[11][12] These modular approaches will empower medicinal chemists to explore chemical space more effectively, accelerating the discovery of new therapeutics. The humble piperidine ring, first isolated from black pepper over 170 years ago, continues to be a fertile ground for synthetic innovation, with its brominated derivatives playing an increasingly vital role in the development of life-saving medicines.

References

  • Wikipedia. Piperidine. [Link]

  • Jiang, H., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(48), 15849-15853. [Link]

  • Twitty, C. M., et al. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 143(35), 14138-14147. [Link]

  • Verma, A., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9536-9548. [Link]

  • Douglas, J., et al. (2019). Approaches to α-functionalization of piperidines by C-H activation. ResearchGate. [Link]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(3), 1293. [Link]

  • Forns, P., Rubiralta, M., & Díez, A. (2001). Piperidones: from alkaloids to pseudopeptides. Tetrahedron: Asymmetry, 12(1), 57-72. [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-242. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Laboratory Equipment. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Reddy, K. L. (2005). A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266-2297. [Link]

  • Bogen, S. L., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1103-1108. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • G. S., S., & K., S. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861-37881. [Link]

  • Gao, Z.-G., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11215-11234. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Cossy, J., et al. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Communications, (13), 1673-1682. [Link]

Sources

Methodological & Application

Application Note: Selective N-Boc Deprotection of 4-Bromo-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Preserving Halohydrin Integrity Through Controlled Acidolysis

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from 4-bromo-3-hydroxypiperidine presents a unique chemoselective challenge. Unlike standard amino acid deprotections, this substrate contains a vicinal halohydrin motif (


-OH, 

-Br). While the Boc group requires acidic cleavage, the resulting free base is highly unstable; upon neutralization, the secondary amine or the hydroxyl group can trigger an intramolecular

reaction, leading to rapid epoxide formation or Grob-type fragmentation.

This guide outlines a strict anhydrous HCl/Dioxane protocol designed to isolate the product solely as the hydrohalide salt . This method prevents the "epoxide trap" and ensures high recovery of the intact bromohydrin pharmacophore.

Critical Mechanistic Analysis

To successfully execute this reaction, one must understand the competition between the desired deprotection and the fatal side reaction.

The "Fork in the Road"
  • The Desired Pathway (Acidic): Strong acid protonates the carbamate, inducing the loss of the tert-butyl cation (E1 mechanism) and decarboxylation. The amine is immediately protonated by excess acid, rendering it non-nucleophilic.

  • The Forbidden Pathway (Basic/Neutral): If the reaction is quenched with base (e.g., NaHCO

    
    ) or if the salt is allowed to free-base, the 
    
    
    
    -hydroxyl group (enhanced by the proximity of the amine) attacks the
    
    
    -position, displacing the bromide to form 7-oxa-3-azabicyclo[4.1.0]heptane (an epoxide).
Reaction Mechanism & Risk Diagram

The following diagram illustrates the safe operating window (Green) versus the failure mode (Red).

G cluster_0 Safe Acidic Zone node_sm N-Boc-4-bromo-3-hydroxypiperidine node_inter Carbamic Acid Intermediate node_sm->node_inter 4M HCl/Dioxane (Protonation & -tBu) node_salt Product (HCl Salt) STABLE TARGET node_inter->node_salt -CO2 (Decarboxylation) node_epoxide Epoxide Byproduct (Loss of Bromide) node_salt->node_epoxide DANGER: Base Wash (NaHCO3/NaOH)

Figure 1: Mechanistic pathway showing the necessity of maintaining acidic conditions to prevent intramolecular cyclization.

Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Gold Standard)

This method is preferred because it avoids hygroscopic TFA salts and often allows the product to precipitate directly, minimizing workup.

Reagents:

  • Substrate: N-Boc-4-bromo-3-hydroxypiperidine (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution)

  • Solvent: 1,4-Dioxane (Anhydrous) or Diethyl Ether (for trituration)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

    
     or 
    
    
    
    line), dissolve the substrate (1.0 g, ~3.5 mmol) in minimal anhydrous 1,4-dioxane (3–5 mL).
    • Note: If solubility is poor, a small amount of DCM can be added, but pure dioxane is preferred to facilitate precipitation.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5–8 mL, ~5–10 equiv) dropwise over 5 minutes.

    • Why: Controlling the exotherm prevents thermal elimination of HBr.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 1–2 hours.

    • Monitoring: Check TLC (stain with Ninhydrin). The starting material (

      
       in 50% EtOAc/Hex) should disappear; the product will stay at the baseline.
      
  • Workup (The Critical Step):

    • Scenario A (Precipitate formed): If a white solid precipitates, filter it under an inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash the cake with anhydrous diethyl ether (

      
       mL).
      
    • Scenario B (No precipitate): Concentrate the mixture in vacuo at <30°C . Do not heat.

  • Trituration: To the resulting residue (often a gum), add anhydrous diethyl ether (15 mL) and sonicate/stir vigorously until a white powder forms.

  • Isolation: Filter the solid and dry under high vacuum for 4 hours.

    • Yield Target: 90–98% as the Hydrochloride salt.

Protocol B: TFA/DCM (Alternative)

Use this only if the substrate is insoluble in dioxane.

  • Dissolution: Dissolve substrate in DCM (10 mL per gram).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM) at 0°C.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Workup: Concentrate in vacuo. Do not wash with water or bicarbonate.

  • Salt Exchange (Optional but Recommended): Dissolve the TFA salt in minimal MeOH, add 2M HCl in ether, and evaporate to convert to the more stable HCl salt.

Analytical Validation (QC)

Upon isolation, the product must be validated. The absence of the tert-butyl peak is the primary indicator of conversion.

Table 1: Expected NMR Shifts (


 or 

)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Boc-tBu (

)
Absent --Primary confirmation of deprotection.

-3 (CH-OH)
3.80 – 4.10MultipletShifted slightly downfield due to ammonium.

-4 (CH-Br)
4.20 – 4.50MultipletDistinctive deshielded signal; confirms Br retention.

-2,

-6 (

-N)
3.20 – 3.60Broad/SplitSignificant downfield shift vs. SM due to

formation.

Mass Spectrometry (ESI+):

  • Expected Mass:

    
     (Br isotope pattern 1:1).
    
  • Warning Sign: If you see a mass of ~100 or ~98, you have likely formed the epoxide or eliminated HBr.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Sticky Gum / Oil Trapped Isobutylene / DioxaneTriturate with cold Diethyl Ether or MTBE. Sonicate to induce crystallization.
Loss of Bromine Epoxide formationCheck Workup: Did you use base? Ensure pH remains < 4. Avoid methanol if solvolysis is suspected.
Incomplete Reaction HCl concentration too lowUse fresh 4M HCl/Dioxane. Old bottles absorb moisture and lose titer.
New Spot on TLC Side reactionIf spot is higher

than salt but lower than SM, check for O-formylation (if using formic acid) or trifluoroacetylation (if using TFA).

Experimental Workflow Diagram

Workflow start Start: N-Boc-4-bromo-3-hydroxypiperidine dissolve Dissolve in Anhydrous Dioxane (Optional: minimal DCM) start->dissolve cool Cool to 0°C dissolve->cool add_acid Add 4M HCl in Dioxane (5-10 equiv) cool->add_acid react Stir 1-2h at RT Monitor TLC (Ninhydrin) add_acid->react decision Precipitate Formed? react->decision filter Filter under N2 Wash with Et2O decision->filter Yes evap Concentrate in vacuo (<30°C) Triturate with Et2O decision->evap No final Final Product: HCl Salt Store Desiccated filter->final evap->final

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1][2] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][3][4] Journal of Peptide Research, 58(4), 338-341.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • BenchChem. (2025).[5] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane.[1][2] Link

  • Master Organic Chemistry. (2015). Synthesis of Epoxides: Treating Halohydrins With Base. (Mechanistic grounding for the "Forbidden Pathway"). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromopiperidine hydrobromide.[6][7][8] (Confirming stability of the salt form). Link

Sources

Application Note: Functionalization Strategies for N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-trans-4-bromo-3-hydroxypiperidine is a high-value, bifunctional scaffold widely utilized in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. Its utility stems from the orthogonal reactivity of the C3-hydroxyl group and the C4-bromide. However, the vicinal trans-halohydrin motif presents a specific "reactivity dilemma": basic conditions required for nucleophilic substitution often trigger rapid intramolecular cyclization to the epoxide. This guide provides validated protocols to control this reactivity, enabling researchers to selectively access epoxides, esters, or inverted stereocenters.

Molecular Architecture & Reactivity Profile

The Halohydrin Dilemma

The core challenge in functionalizing this scaffold is the stereoelectronic relationship between the C3-hydroxyl and C4-bromide. In the trans-isomer, the oxygen lone pair and the C-Br


 antibonding orbital can achieve an anti-periplanar geometry (trans-diaxial conformation).
  • Base Treatment: Triggers deprotonation of the alcohol, followed by rapid intramolecular

    
     displacement of the bromide to form 7-oxa-3-azabicyclo[4.1.0]heptane  (the epoxide).
    
  • Nucleophilic Attack: Direct displacement of the bromide by external nucleophiles is often outcompeted by this internal cyclization.

Stereochemical Definitions
  • Starting Material: trans-isomer (3R,4S or 3S,4R). The -OH and -Br are on opposite faces of the ring.

  • Conformational Flux: The N-Boc piperidine ring exists in equilibrium between chair conformers. The reactive conformer for cyclization places both -OH and -Br in axial positions.

Divergent Functionalization Pathways

The following diagram illustrates the decision matrix for processing this scaffold.

G cluster_0 Mechanism Note SM N-Boc-trans-4-bromo- 3-hydroxypiperidine Epoxide Pathway A: Epoxide Formation (Cyclization) SM->Epoxide Base (K2CO3/NaH) Kinetic Product Ester Pathway B: O-Acylation (Bromide Retention) SM->Ester Ac2O/Pyridine Non-Basic Conditions Inverted Pathway C: Mitsunobu Inversion (cis-Derivative) SM->Inverted DIAD/PPh3/RCO2H Stereoinversion Note Trans-diaxial geometry drives cyclization

Figure 1: Strategic divergence based on reaction conditions. Pathway A utilizes the intrinsic reactivity, while Pathways B and C suppress it to retain the bromide.

Detailed Experimental Protocols

Pathway A: Controlled Epoxide Formation

Objective: To synthesize tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Mechanism: Intramolecular Williamson ether synthesis.

Protocol:

  • Preparation: Dissolve N-Boc-trans-4-bromo-3-hydroxypiperidine (1.0 equiv) in anhydrous Methanol (MeOH) or Acetone [0.1 M concentration].

  • Base Addition: Add Potassium Carbonate (

    
    ) (2.0 equiv).
    
    • Note: Stronger bases like NaH in THF are faster but require strictly anhydrous conditions.

      
       is robust and sufficient.
      
  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the polar alcohol and appearance of a less polar spot (Epoxide).

  • Workup: Filter off solids. Concentrate the filtrate. Partition between Ethyl Acetate (EtOAc) and water.[1] Dry organic layer over

    
    .[1][2]
    
  • Yield: Typically >90%. The product is often pure enough for subsequent ring-opening reactions.

Why this works: The base generates the alkoxide, which is perfectly positioned to displace the neighboring anti-bromide.

Pathway B: O-Acylation (Retention of Bromide)

Objective: To protect the hydroxyl group as an ester without triggering cyclization. Challenge: Basic conditions (e.g.,


) can sometimes trigger partial epoxide formation if the acylation kinetics are slow.

Protocol:

  • Preparation: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) [0.2 M].

  • Reagents: Add Acetic Anhydride (

    
    ) (1.5 equiv) and DMAP (0.1 equiv).
    
  • Base: Add Pyridine (2.0 equiv) dropwise at 0°C.

    • Critical Step: Keep temperature low (0°C) initially to favor kinetic acylation over cyclization. Pyridine is a weaker base than hydroxide/alkoxide, reducing the risk of epoxide formation.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Causality: By using an activated acylating agent (


) and a nucleophilic catalyst (DMAP), the rate of O-acylation (

) exceeds the rate of intramolecular displacement (

).
Pathway C: Mitsunobu Inversion

Objective: To invert the C3 stereocenter, yielding the cis-4-bromo-3-functionalized derivative. Significance: The resulting cis-isomer cannot form an epoxide easily because the -O and -Br are syn-clinal, preventing the necessary backside attack geometry.

Protocol:

  • Reagents: Dissolve substrate (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and a carboxylic acid nucleophile (e.g., 4-Nitrobenzoic acid, 1.5 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.

    • Visual Cue: The yellow color of DIAD should fade upon addition.

  • Reaction: Stir at 0°C for 30 mins, then RT for 12 hours.

  • Workup: Concentrate and triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter.
    
  • Purification: Chromatography is essential to remove hydrazide byproducts.

Mechanism: The alcohol activates via the


-DIAD adduct. The nucleophile (benzoate) attacks from the backside, inverting the C3 center. The bromide at C4 remains untouched but is now cis to the new ester.

Analytical Data & Troubleshooting

Comparative Data Table
FeatureStarting Material (trans)Epoxide ProductAcylated Product (trans)Inverted Product (cis)
C3-H NMR Signal Multiplet,

3.8-4.0 ppm
Disappears (shifts upfield)Downfield shift (

~5.0 ppm)
Distinct coupling constant change
TLC (

)
Low (Polar)High (Non-polar)MediumMedium
Reaction Risk N/APolymerization if acid traces presentEpoxide byproduct if too basicElimination to enamine
Stability Stable at 4°CReactive electrophileStableStable (No epoxide risk)
Troubleshooting Guide
  • Problem: Formation of epoxide during Acylation.

    • Solution: Switch from Pyridine to a non-nucleophilic acid scavenger or use Schotten-Baumann conditions (biphasic DCM/aq NaHCO3) where the organic phase remains neutral. Alternatively, use Lewis Acid catalysis (

      
      ) with acetic anhydride.
      
  • Problem: Low yield in Mitsunobu.

    • Solution: The steric bulk of the Boc group and the adjacent Bromine can hinder the approach. Use more reactive azodicarboxylates (ADDP) or conduct the reaction at elevated temperatures (40°C), though this increases elimination risk.

  • Problem: NMR spectra look broad.

    • Solution: N-Boc piperidines exhibit rotamerism at room temperature. Run NMR at 50°C (in DMSO-d6) or 70°C to coalesce the peaks for accurate integration.

References

  • Epoxide Synthesis & Reactivity

    • Synthesis of N-Boc-3-hydroxypiperidine derivatives. (2015).[3] Patent CN104628625A.

    • Mechanistic insight into trans-halohydrin cyclization. Master Organic Chemistry.

  • Mitsunobu Reaction Protocols

    • Mitsunobu Reaction: General Protocols and Mechanism. Organic Synthesis (Org. Synth.).

    • Mitsunobu Reactions of Hydroxypiperidines. ResearchGate.

  • Halohydrin Functionalization

    • Bromohydrin synthesis and functionalization.[4][5] Organic Chemistry Portal.[5]

Disclaimer: All protocols involve hazardous chemicals (bromides, azodicarboxylates). Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine. This critical building block is instrumental in the development of various pharmaceutical agents, and its stereoselective synthesis is paramount for achieving desired biological activity. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

The information herein is curated from established synthetic protocols and peer-reviewed literature to ensure accuracy and reliability. We will delve into the mechanistic underpinnings of the reaction to provide a deeper understanding of how to control selectivity and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-Boc-trans-4-bromo-3-hydroxypiperidine?

The most prevalent and scalable approach begins with a readily available precursor, N-Boc-3-hydroxypiperidine. The key transformation is a stereoselective bromination. While various brominating agents can be used, N-Bromosuccinimide (NBS) is frequently the reagent of choice due to its handling characteristics and ability to provide a low, steady concentration of bromine, which helps control side reactions.[1] The reaction is typically performed in an aqueous or mixed aqueous/organic solvent system.

Q2: Why is the trans stereochemistry between the C3-hydroxyl and C4-bromo groups so critical?

The specific three-dimensional arrangement of substituents on the piperidine ring is crucial for its interaction with biological targets, such as enzyme active sites or receptors. The trans configuration is often a key pharmacophore element in more complex drug molecules.[2] Inconsistent or incorrect stereochemistry can lead to a dramatic loss of efficacy, the formation of inactive isomers, or even compounds with off-target effects. Therefore, controlling this stereoselectivity is a primary objective of the synthesis.

Q3: What are the key reaction parameters that influence yield and selectivity?

Several factors must be tightly controlled:

  • Reagent Quality: The purity of the N-Boc-3-hydroxypiperidine starting material and, critically, the N-Bromosuccinimide (NBS) is essential. Old or improperly stored NBS can contain excess bromine or succinimide, leading to unpredictable reactivity and side products.

  • Stoichiometry: The molar ratio of NBS to the piperidine substrate is a delicate balance. An excess can lead to di-brominated byproducts, while an insufficient amount will result in incomplete conversion.[3]

  • Temperature: This reaction is often run at or below room temperature. Lower temperatures generally enhance selectivity by minimizing side reactions like elimination or over-bromination.

  • Solvent System: The choice of solvent (e.g., water, THF/water, acetonitrile/water) can influence reaction rates and the solubility of intermediates, affecting the overall outcome.

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to quench the reaction upon completion, preventing the formation of degradation products.

Q4: What is the expected yield for this synthesis?

Yields can vary significantly based on the scale and optimization of the reaction conditions. Reported yields in literature and patents often range from 60% to over 85% for the isolated, purified trans product. However, achieving high yields consistently requires careful attention to the troubleshooting points discussed below. Chemical synthesis methods can sometimes suffer from low yields or lengthy processes.[4]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. The logical flow for diagnosing issues is outlined in the workflow diagram below.

G Start Problem Detected (e.g., Low Yield, Impurities) Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_SM->Analyze_Crude Identify_Issue Identify Primary Issue Analyze_Crude->Identify_Issue Optimize Implement Corrective Action & Optimize Protocol Identify_Issue->Optimize Incomplete Reaction Identify_Issue->Optimize Side Product Formation Identify_Issue->Optimize Poor Stereoselectivity Success Problem Resolved: High Yield & Purity Optimize->Success

Caption: General troubleshooting workflow for synthesis optimization.

Problem 1: Low Overall Yield

Probable Cause A: Incomplete Reaction Your reaction may not have gone to completion, leaving significant amounts of unreacted N-Boc-3-hydroxypiperidine.

  • Diagnosis: Check the crude reaction mixture via TLC or LC-MS. The presence of a prominent spot/peak corresponding to the starting material confirms incomplete conversion.

  • Solution & Scientific Rationale:

    • Verify NBS Activity: N-Bromosuccinimide can degrade over time. Use a fresh bottle or recrystallize the NBS from water to ensure high purity. The reaction relies on the availability of an electrophilic bromine source, which is diminished if the reagent is compromised.

    • Increase Reaction Time: Continue to monitor the reaction for several more hours. Some reactions may be sluggish, especially at lower temperatures designed to improve selectivity.

    • Slightly Increase NBS Stoichiometry: Increase the molar equivalents of NBS incrementally (e.g., from 1.1 eq to 1.2 eq). This provides more brominating agent to drive the reaction forward. Be cautious, as a large excess can lead to the formation of di-bromo impurities (see Problem 2).[3]

Probable Cause B: Product Loss During Workup or Purification The desired product may be lost during aqueous extraction or column chromatography. N-Boc-trans-4-bromo-3-hydroxypiperidine has moderate polarity and some water solubility.

  • Diagnosis: Analyze both the organic and aqueous layers after extraction by TLC to see if the product is present in the aqueous phase. During chromatography, ensure the product is not eluting too early or too late with the chosen solvent system.

  • Solution & Scientific Rationale:

    • Back-Extraction: After the initial extraction with a solvent like ethyl acetate or dichloromethane, re-extract the aqueous layer with fresh solvent multiple times to recover any dissolved product.

    • Brine Wash: Wash the combined organic layers with a saturated sodium chloride (brine) solution. This decreases the solubility of organic compounds in the aqueous phase, driving more product into the organic layer.

    • Optimize Chromatography: Use a carefully chosen solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). Monitor fractions diligently by TLC to avoid accidentally discarding fractions containing the product.

Problem 2: Significant Impurity Formation

Probable Cause A: Formation of Di-brominated Species The presence of a less polar spot on TLC or a higher mass peak in LC-MS often indicates the formation of a di-brominated piperidine byproduct.

  • Diagnosis: Confirm the identity of the byproduct using mass spectrometry. The mass will correspond to the addition of two bromine atoms.

  • Solution & Scientific Rationale:

    • Reduce NBS Stoichiometry: This is the most common cause. Carefully control the stoichiometry to be close to 1.05-1.1 equivalents. Using a large excess of the brominating agent increases the probability of a second bromination event.

    • Control Reagent Addition: Add the NBS portion-wise or as a solution dropwise over a period rather than all at once. This maintains a low, steady concentration of the brominating agent, favoring the mono-bromination of the more activated position.[1]

    • Lower Reaction Temperature: Perform the reaction at 0°C or even lower. Higher temperatures provide the activation energy needed for the less favorable second bromination to occur.

Probable Cause B: Formation of the cis-Isomer The desired product is the trans isomer, but the formation of the diastereomeric cis-isomer is a common issue, leading to difficult purification and reduced yield of the target molecule.

  • Diagnosis: The cis and trans isomers may be difficult to separate on TLC. ¹H NMR of the crude product is the most definitive method. The coupling constants (J-values) of the protons on C3 and C4 will be different for the two isomers. Typically, the trans diaxial protons will exhibit a larger coupling constant than the axial-equatorial or diequatorial protons of the cis isomer.

  • Solution & Scientific Rationale:

    • Understand the Mechanism: The reaction likely proceeds through a cyclic bromonium ion intermediate after the initial electrophilic attack on the piperidine ring (if starting from an unsaturated precursor) or via a radical mechanism. For the desired trans product, the nucleophile (water or hydroxide) must attack the bromonium ion from the face opposite to the bromine, resulting in an anti-addition.

    • Solvent Choice: The use of a polar, protic solvent like water is often crucial. Water can act as the nucleophile and can also stabilize the charged intermediate, favoring the desired stereochemical pathway.

    • Purification Strategy: If a mixture of isomers is unavoidable, careful column chromatography is required for separation. A shallow solvent gradient and high-quality silica gel can improve resolution between the diastereomers.

G cluster_mech Stereoselectivity Control via Bromonium Ion cluster_path Stereoselectivity Control via Bromonium Ion Start N-Boc-Piperidine Precursor Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate + 'Br+' source (NBS) Trans_Product Trans Product (Desired) Intermediate->Trans_Product Anti-addition of H2O (Nucleophile) Cis_Product Cis Product (Undesired) Intermediate->Cis_Product Syn-addition (Less favored)

Caption: Simplified mechanism showing control of stereochemistry.

Optimized Experimental Protocol

This protocol is a generalized starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Starting Material N-Boc-3-hydroxypiperidine1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.1 equivalents
Solvent Tetrahydrofuran (THF) / Water1:1 mixture
Temperature 0°C to Room TemperatureTo control selectivity
Reaction Time 2-6 hours (Monitor by TLC)To ensure completion
Workup Aq. Na₂S₂O₃ quench, EtOAc extractionTo remove excess bromine and isolate product

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in a 1:1 mixture of THF and deionized water.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of the same 1:1 THF/water solvent mixture. Add this NBS solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C, gradually warming to room temperature over 2-6 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to neutralize any remaining NBS or bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-Boc-trans-4-bromo-3-hydroxypiperidine.

References

  • CN104628625A: Synthesis method of N-boc-4-hydroxypiperidine.
  • CN105439939A: Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • CN105274160A: Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • CN103204801A: Synthesis method for N-Boc-3-piperidone.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • CN103304472A: Method for synthesizing 1-BOC-3-piperidone.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • CN104557674A: Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PubMed Central. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Optimization for the bromination step. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed Central. [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Royal Society of Chemistry. [Link]

Sources

byproduct formation in the bromination of N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHE-SUP-592 Subject: Troubleshooting Low Yields, Byproducts, and Purification Issues in N-Boc-3-hydroxypiperidine Bromination

Executive Summary: The "Deceptive" Secondary Alcohol

You are likely here because a standard alcohol-to-bromide conversion (Appel or


) on N-Boc-3-hydroxypiperidine  yielded a mixture of alkene byproducts, inseparable phosphine oxides, or unexpected isomers.

While secondary alcohols are generally reactive, the 3-hydroxypiperidine scaffold presents a unique "perfect storm" of steric hindrance and conformational flexibility that favors elimination over substitution . Furthermore, the nitrogen atom—even when protected by a Boc group—can participate in neighboring group effects under acidic conditions, leading to isomeric scrambling.

Module 1: Diagnostic & Troubleshooting
Issue A: The "Elimination Trap" (Major Byproduct)

Symptom:

  • Crude NMR shows olefinic protons (

    
     5.5–6.0 ppm).
    
  • Mass spec shows a peak at [M-HBr] (Loss of 80 mass units from expected product).

  • Yield is consistently <50%.[1]

Root Cause: The reaction proceeds via an


 mechanism.[2] However, the bulky N-Boc group and the chair conformation of the piperidine ring often align the C3-leaving group anti-periplanar to the C2 or C4 protons. This promotes E2 elimination , forming N-Boc-1,2,3,4-tetrahydropyridine  (or the 1,4,5,6-isomer).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Use

(Appel)

generates

in situ, which is acidic and promotes elimination/deprotection. Appel is neutral.
Temperature 0°C

RT (Strict)
Higher temperatures (>40°C) drastically increase the elimination rate constant (

) vs substitution (

).
Base Avoid Pyridine/Et3N In Mesylate/Tosylate pathways, external bases act as proton scavengers, directly triggering E2 elimination.
Solvent DCM or Acetonitrile Avoid THF if elimination is high; DCM often favors the tight ion pair required for substitution.
Issue B: The "Hidden" Rearrangement (Isomerization)

Symptom:

  • Product is isolated but NMR integration is "messy" or melting point is off.

  • Chiral HPLC shows racemization (if starting with chiral material).

Root Cause: Even with the electron-withdrawing Boc group, the nitrogen lone pair can attack the activated C3 position (especially if the Boc group is partially compromised by acid), forming a bicyclic aziridinium ion . Bromide attack on this intermediate can occur at C3 (retention/inversion) or C4 (rearrangement), leading to a mixture of 3-bromo and 4-bromo isomers.

Visualizing the Failure Pathways:

BrominationPathways Start N-Boc-3-Hydroxypiperidine Activated Activated Oxyphosphonium Intermediate Start->Activated CBr4 / PPh3 Product Target: N-Boc-3-Bromopiperidine (Inversion of Config) Activated->Product Path A: SN2 Attack (Br-) (Desired) Elimination Byproduct: N-Boc-Tetrahydropyridine (Alkene) Activated->Elimination Path B: E2 Elimination (Steric/Thermal) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium Path C: N-Participation (Acidic/Unstable Boc) Aziridinium->Product Br- Attack at C3 Rearranged Byproduct: N-Boc-4-Bromopiperidine (Isomer) Aziridinium->Rearranged Br- Attack at C4

Caption: Path A is the desired route. Path B (Elimination) is the most common failure mode in hindered secondary alcohols. Path C leads to isomeric mixtures.

Module 2: Purification (The TPPO Nightmare)

Issue: "I cannot separate Triphenylphosphine Oxide (


) from my product."
Context: 

co-elutes with many polar organic compounds and streaks on silica.

Validated Solutions:

  • The Zinc Chloride Crash (Highly Recommended):

    • Dissolve the crude reaction mixture in Ethanol or Toluene.

    • Add 2.0 equivalents of

      
        (anhydrous).
      
    • Stir for 1-2 hours at RT.

    • Result: A bulky

      
       complex precipitates. Filter this solid off. The filtrate contains your bromide.
      
    • Reference:J. Org.[2] Chem. 2017, 82, 9931.

  • The Hexane Trituration:

    • Concentrate the reaction mixture to a minimum volume.

    • Add cold Hexane/Ether (9:1) vigorously.

    • 
       is insoluble in hexane; N-Boc-3-bromopiperidine is soluble. Filter the white solid.
      
Module 3: Optimized Experimental Protocol

Method: Modified Appel Reaction (Low Temperature) Objective: Synthesis of tert-butyl 3-bromopiperidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon/Nitrogen.

  • Reagents:

    • N-Boc-3-hydroxypiperidine (1.0 equiv, 10 mmol)

    • 
       (1.2 equiv, 12 mmol)
      
    • 
       (1.2 equiv, 12 mmol)
      
    • DCM (Anhydrous, 0.1 M concentration)

  • Procedure:

    • Dissolve Alcohol and ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       in DCM. Cool to 0°C .[3]
      
    • Dissolve

      
       in minimal DCM and add dropwise  over 20 minutes. Note: The solution will turn yellow.
      
    • Crucial: Stir at 0°C for 2 hours. Only warm to RT if TLC shows no conversion after 3 hours. Do not reflux.

    • Quench: Add saturated

      
       solution.
      
  • Workup:

    • Extract with DCM (3x). Wash combined organics with Brine. Dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      .
      
    • TPPO Removal: Dissolve crude oil in minimal Et2O/Hexane (1:3) and cool to -20°C. Filter off the white precipitate (

      
      ).
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The bromide is less polar than the alcohol.

FAQ: Frequently Asked Questions

Q: Can I use the Mesylate (MsCl/Et3N) pathway instead? A: Proceed with caution. While making the mesylate is easy, the subsequent displacement with


 or 

often requires heat (refluxing acetone/DMF). Heating a secondary mesylate with a base (or even weak nucleophiles) strongly favors elimination to the enecarbamate. The Appel reaction is generally preferred because it occurs at lower temperatures.

Q: My product is unstable on Silica gel. Why? A: Alkyl bromides can be slightly acid-sensitive. If your product decomposes (turns brown) on the column, add 1% Triethylamine to your eluent to neutralize the silica's acidity.

Q: Is the product chiral if I start with (S)-N-Boc-3-hydroxypiperidine? A: Yes, the Appel reaction proceeds with inversion of configuration (


).
  • Start: (S)-Alcohol

  • Product: (R)-Bromide

  • Warning: If you observe racemization, it confirms the "Aziridinium" pathway (Path C in the diagram) is active. Lower the temperature.

References
  • Appel Reaction Mechanism & Side Reactions

    • Appel Reaction - Organic Chemistry Portal. Retrieved from

  • TPPO Removal Strategy

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." J. Org.[2] Chem. 2017, 82, 9931. Retrieved from

  • Substrate Specifics (N-Boc-3-hydroxypiperidine)

    • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine.[4][5][6][7] Retrieved from

    • Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (Related Structure/Data).[8] Retrieved from

Sources

stability issues with N-Boc-trans-4-bromo-3-hydroxypiperidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-trans-4-bromo-3-hydroxypiperidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-Boc-trans-4-bromo-3-hydroxypiperidine. As a Senior Application Scientist, I understand that this valuable synthetic intermediate, while crucial for many drug discovery pipelines, can present unique handling and storage challenges that may impact experimental outcomes. This guide is designed to provide in-depth, experience-based answers and troubleshooting protocols to ensure the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of N-Boc-trans-4-bromo-3-hydroxypiperidine showing signs of degradation, such as discoloration or changes in consistency, even when stored in the cold?

Answer: The instability of N-Boc-trans-4-bromo-3-hydroxypiperidine stems from its inherent chemical structure as a trans-halohydrin. Two primary factors contribute to its degradation over time:

  • Intramolecular Cyclization: The principal degradation pathway is an intramolecular SN2 reaction. The hydroxyl group at the C3 position can be deprotonated by trace amounts of base (or even act as a nucleophile itself under certain conditions). This alkoxide then attacks the adjacent carbon (C4) bearing the bromine atom, displacing the bromide ion to form a stable, five-membered epoxide ring, specifically N-Boc-3,4-epoxypiperidine. This process is often irreversible and represents the main route of purity loss. The trans configuration of the hydroxyl and bromo groups creates a perfect anti-periplanar arrangement for this backside attack, making the molecule particularly susceptible to this cyclization[1].

  • Hydrolytic Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Trace acidic impurities, often present from synthesis or introduced from atmospheric moisture, can catalyze the cleavage of the Boc group. This exposes the piperidine nitrogen, which can further complicate reactions or alter the compound's properties. While less common under standard storage, it's a potential issue if the material has been improperly handled or stored.

These degradation processes can be accelerated by elevated temperatures, exposure to light, and the presence of moisture or atmospheric contaminants.

Q2: What are the tell-tale signs of degradation, and how can I spot them early?

Answer: Early detection is key to avoiding failed experiments. Degradation can manifest in several ways:

  • Visual Inspection: Fresh, high-purity N-Boc-trans-4-bromo-3-hydroxypiperidine is typically a white to off-white solid. The appearance of yellow or brownish tints is a common indicator of degradation. The material may also become gummy or oily as the solid crystalline structure is compromised by the formation of the liquid epoxide impurity.

  • Analytical Confirmation: Visual cues should always be confirmed with analytical data.

    • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method. A degraded sample will show a new, often higher Rf spot corresponding to the less polar epoxide, in addition to the spot for the starting material.

    • Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum, the appearance of new signals in the 2.5-3.5 ppm region is characteristic of epoxide formation. Concurrently, you will observe a decrease in the integration of the signals corresponding to the C3 and C4 protons of the starting bromohydrin.

    • High-Performance Liquid Chromatography (HPLC): A purity check by HPLC will show a diminished peak for the parent compound and the emergence of a new peak for the epoxide degradation product.

Q3: What are the definitive, gold-standard storage conditions to maximize the shelf-life of this compound?

Answer: To mitigate the degradation pathways, stringent storage conditions are non-negotiable. Storing the compound correctly from the moment of receipt is the most critical step in ensuring its long-term viability.

ParameterRecommended ConditionRationale
Temperature -20°C Low temperature significantly slows the rate of both intramolecular cyclization and potential hydrolysis. This is the single most important factor.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents exposure to atmospheric moisture and oxygen, minimizing the risk of acid-catalyzed Boc-deprotection and oxidative side reactions.
Container Tightly Sealed, Amber Vial A tightly sealed container prevents moisture ingress[2][3][4]. Amber glass protects the compound from light, which can provide the energy to initiate radical-based degradation pathways.
Location Dry, Well-ventilated Area Store in a designated freezer or cold room that is dry and well-ventilated to prevent condensation on the container[2][4][5].

Upon receiving a new bottle, it is good practice to flush the headspace with argon or nitrogen before placing it in the freezer for long-term storage.

Q4: I suspect a previously opened bottle has degraded. What is the workflow to qualify it for use in a sensitive reaction?

Answer: Do not proceed with a critical reaction without first qualifying the material. A multi-step approach ensures confidence in your starting material.

Validation_Workflow cluster_0 Qualification Protocol start Suspected Material visual Visual Inspection (Color, Consistency) start->visual tlc Quick TLC Screen visual->tlc decision1 Any Degradation? tlc->decision1 nmr Quantitative ¹H NMR (Purity Assessment) decision1->nmr Yes / Unsure pass Proceed with Reaction decision1->pass No (Clean) decision2 Purity >95%? nmr->decision2 decision2->pass Yes fail Discard Material decision2->fail No

Caption: Workflow for qualifying stored N-Boc-trans-4-bromo-3-hydroxypiperidine.

  • Visual Check: Note any color change from white to yellow/brown.

  • TLC Analysis: Run a TLC against a known fresh standard if available. The appearance of new spots is a red flag.

  • NMR Purity Assessment: If TLC shows potential issues, acquire a ¹H NMR spectrum. Use a known amount of an internal standard (e.g., dimethyl sulfone) to accurately quantify the purity of the bromohydrin.

  • Decision: If the purity is below your experimental tolerance (typically >95% for most applications), it is highly recommended to discard the material and procure a fresh batch. Using impure starting material is a primary cause of low yields, complex purification, and uninterpretable results.

Troubleshooting & Experimental Protocols

Protocol 1: Recommended Handling Procedure for Weighing and Dispensing

The goal is to minimize the compound's exposure to ambient air and moisture.

  • Preparation: Allow the sealed container to warm to room temperature in a desiccator for at least 30-60 minutes. This is a critical step to prevent water from condensing onto the cold solid when the bottle is opened.

  • Inert Atmosphere: If possible, perform weighing inside a glovebox or under a gentle stream of argon or nitrogen.

  • Dispensing: Quickly weigh the desired amount of material into your reaction vessel.

  • Resealing: Immediately and securely reseal the stock bottle.

  • Purge and Store: Flush the headspace of the stock bottle with argon or nitrogen before returning it to the -20°C freezer.

Protocol 2: Rapid Quality Control Check by Thin-Layer Chromatography (TLC)

This protocol allows for a quick assessment of purity before committing to a reaction.

  • Sample Preparation: Prepare a dilute solution of your N-Boc-trans-4-bromo-3-hydroxypiperidine in a suitable solvent (e.g., ethyl acetate or dichloromethane) at approximately 1-2 mg/mL.

  • Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A common eluent system is a mixture of ethyl acetate and hexanes. A good starting point is 30-40% ethyl acetate in hexanes. Adjust the polarity as needed to achieve an Rf of ~0.3-0.4 for the main spot.

  • Spotting & Development: Spot a small amount of your solution onto the TLC plate baseline. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the plate under UV light (if UV active) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of a second spot, typically with a higher Rf value, strongly suggests the formation of the N-Boc-3,4-epoxypiperidine degradation product.

The Chemistry of Degradation: A Visual Guide

The primary degradation mechanism is a classic intramolecular Williamson ether synthesis, forming an epoxide.

Caption: Primary degradation pathway via intramolecular cyclization.

References

  • The Organic Chemistry Tutor. (2023). Halohydrin Formation and Epoxidation of Alkenes. YouTube. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Boc removal. Retrieved from Aapptec Peptides. [Link]

Sources

troubleshooting failed reactions involving N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reactivity Profile, Failure Modes, and Synthetic Protocols for Bromohydrin Scaffolds Case ID: T-BOC-PIP-BR-OH Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Janus" Intermediate

Welcome to the technical guide for N-Boc-trans-4-bromo-3-hydroxypiperidine . This molecule is a classic "bromohydrin" scaffold, widely used in the synthesis of kinase inhibitors (e.g., BTK inhibitors like Ibrutinib analogs) and GPCR ligands [1, 4].[1]

The Core Challenge: This molecule is kinetically poised to destroy itself.[1] The C3-hydroxyl group acts as an internal nucleophile toward the C4-bromide.[1] Under basic conditions, this intramolecular reaction (epoxide formation) is orders of magnitude faster than any intermolecular substitution you are attempting.[1]

Most "failed" reactions with this substrate are actually successful epoxidations followed by uncontrolled ring openings.[1] This guide helps you navigate this reactivity.

Part 1: The "Epoxide Trap" (Most Common Failure)

User Issue:

"I tried to displace the bromide with an amine (or thiol) using K₂CO₃ in DMF. The product mass is correct for substitution, but the NMR stereochemistry is wrong, or I see a mixture of regioisomers."

Root Cause Analysis:

You likely did not perform a direct


 displacement of the bromide.[1] Instead, the base deprotonated the C3-hydroxyl, which immediately attacked C4 to form N-Boc-cis-3,4-epoxypiperidine .[1] Your nucleophile then opened this epoxide.[1][2][3]
  • Direct

    
    :  Inverts C4. Retains C3.
    
  • Epoxide Pathway: Inverts C4 (to form epoxide)

    
     Inverts again (if Nu attacks C4).[1] Net Result:  Retention of relative stereochemistry (trans product), but potential loss of regiocontrol.[1]
    
Visualizing the Mechanism

EpoxideTrap Start N-Boc-trans-4-bromo-3-hydroxy (Starting Material) Base Base Treatment (e.g., K2CO3, NaH) Start->Base Deprotonation DirectProduct Direct Substitution Product (Rare/Slow) Start->DirectProduct Intermolecular SN2 (Slow) Epoxide INTERMEDIATE: N-Boc-cis-3,4-epoxypiperidine Base->Epoxide Intramolecular SN2 (Fast!) OpenC3 Product A: Nu attacks C3 (Regioisomer 1) Epoxide->OpenC3 Nu attack at C3 OpenC4 Product B: Nu attacks C4 (Regioisomer 2) Epoxide->OpenC4 Nu attack at C4

Figure 1: The "Epoxide Trap."[1] The intramolecular pathway (solid line) kinetically outcompetes direct substitution (dotted line).[1]

Troubleshooting Protocol
ObservationDiagnosisSolution
Rapid formation of less polar spot on TLC Epoxide formation (Intermediate).Do not fight it. Isolate the epoxide first (Protocol A), then ring-open it under controlled conditions.[1]
Complex mixture of products Non-regioselective ring opening.[1]Switch to a Lewis Acid catalyst (e.g., LiClO₄ or Zn(OTf)₂) to direct the nucleophile to the less hindered carbon.[1]
No Reaction (Stalled) Steric hindrance at C4.[1]If direct substitution is absolutely required, you must protect the C3-hydroxyl (e.g., TBS-Cl) before adding the nucleophile.[1]

Part 2: Stereochemical Integrity & Regiocontrol

User Issue:

"I need the trans-3-hydroxy-4-nucleophile product. How do I ensure I get this specific isomer?"

Technical Insight:

The cis-epoxide is a "stereochemical reset."[1] Opening a cis-epoxide with a nucleophile (via


-like mechanism) invariably yields a trans-disubstituted product [2, 5].[1] The challenge is Regioselectivity  (C3 vs. C4 attack).
  • Electronic Bias: The N-Boc group is electron-withdrawing.[1] C3 is closer to the nitrogen, making it electronically distinct from C4.[1]

  • Steric Bias: C3 is often more sterically crowded due to the adjacent N-Boc rotamers.[1]

Decision Matrix: Controlling the Opening
Desired OutcomeReaction ConditionMechanism
Attack at C4 (Distal)Basic/Nucleophilic (e.g., NaN₃ in DMF)Sterics usually dominate; Nu attacks the less hindered C4 position.[1]
Attack at C3 (Proximal)Acidic/Lewis Acid (e.g., AlCl₃, BF₃[1]·OEt₂)Activation of oxygen makes the bond breaking more advanced; electronic effects from Nitrogen may direct attack to C3 (though this is substrate-dependent).[1]

Part 3: Protecting Group Stability (Boc)

User Issue:

"I lost the Boc group during the reaction or workup."

Root Cause:

While Boc is base-stable, the formation of the epoxide generates ring strain.[1] Subsequent Lewis Acid-catalyzed opening (if used) can inadvertently cleave the Boc group if the Lewis Acid is too strong or if moisture generates protic acid [3].[1]

Prevention:
  • Buffer your Lewis Acids: If using Zn(OTf)₂ or LiClO₄, ensure the solvent is anhydrous.[1]

  • Avoid Thermal Stress: Epoxides can undergo thermal rearrangement.[1] Keep temperatures <60°C unless necessary.

  • Workup: Do not use strong acid (HCl) to quench reactions involving the epoxide; use saturated NH₄Cl.[1]

Part 4: Validated Experimental Protocols

Protocol A: Controlled Synthesis of N-Boc-cis-3,4-epoxypiperidine

Use this as Step 1 to guarantee purity before introducing your nucleophile.[1]

  • Setup: Dissolve N-Boc-trans-4-bromo-3-hydroxypiperidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion) or KOtBu (1.1 equiv) portion-wise.

    • Note: Gas evolution (H₂) will occur with NaH.[1] Vent properly.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

  • Monitoring: TLC should show a clean conversion to a less polar spot (the epoxide).[1]

  • Workup: Quench with sat. NH₄Cl.[1][4][5] Extract with EtOAc.[1][4][6] Wash with brine.[1][5] Dry over Na₂SO₄.[1][4][6]

  • Purification: Flash chromatography (Hexane/EtOAc). The epoxide is stable but should be stored cold.[1]

Protocol B: Regioselective Ring Opening (Yielding trans-product)

Example: Azide opening to form the amino-alcohol precursor.

  • Reagents: Dissolve Epoxide (from Protocol A) in DMF:H₂O (9:1).

  • Nucleophile: Add NaN₃ (1.5 equiv) and NH₄Cl (1.5 equiv) .[1]

    • Role of NH₄Cl: Buffers the pH to prevent Boc loss while activating the epoxide slightly.[1]

  • Conditions: Heat to 60-80°C for 4-12 hours.

  • Result: Predominantly C4-attack (sterically favored), yielding N-Boc-trans-3-hydroxy-4-azidopiperidine.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the cis-bromohydrin instead? A: If you start with cis-4-bromo-3-hydroxy, the -OH and -Br are syn-clinal.[1] They cannot easily undergo intramolecular


 to form the epoxide.[1] In this case, direct substitution or elimination (to the enecarbamate) becomes the dominant pathway.[1]

Q: Why do I see an alkene byproduct? A: This is the elimination product (N-Boc-3,4-dehydropiperidine).[1] It occurs if your base is too bulky (acting as a base rather than a nucleophile) or if the temperature is too high.[1] Switch to a weaker base (e.g., K₂CO₃ instead of KOtBu) or lower the temperature.[1]

Q: Is the Payne Rearrangement possible here? A: Yes, if you open the epoxide with a hydroxide or alkoxide, you can get migration of the epoxide.[1] However, in N-Boc piperidines, the conformational constraints usually limit this compared to open-chain systems.[1]

References

  • BenchChem. (2025).[1] N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1][4] N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.[1][4][7][8] Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[1][9] PubMed.[1] Retrieved from [1][9]

  • Google Patents. (2016).[1] CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[1][9][10] Retrieved from [1]

  • LibreTexts Chemistry. (2024). Reactions of Epoxides - Ring-opening.[1][2][11][12] Retrieved from [1]

Sources

Technical Support Center: Optimization of Boc-Protection for Hindered Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-OPT-001 Status: Open Subject: Overcoming steric hindrance in N-Boc protection of 2,2,6,6-tetramethylpiperidine and related scaffolds.

Executive Summary: The Steric Challenge

Standard Boc-protection protocols (e.g., DCM/Et₃N or THF/NaOH) rely on the nucleophilic attack of the amine nitrogen onto the carbonyl of di-tert-butyl dicarbonate ((Boc)₂O). In hindered piperidines—specifically 2,2,6,6-tetramethylpiperidine (TMP) or 2,6-disubstituted analogs —the nitrogen lone pair is shielded by bulky alkyl groups. This steric wall prevents the formation of the tetrahedral intermediate, rendering standard conditions ineffective (yields <10% or no reaction).

The Solution: Instead of trying to force the amine to be more nucleophilic (which is sterically impossible), we must activate the electrophile ((Boc)₂O) using Lewis acids or catalytic additives, or apply high-energy input (Microwave/Ultrasound) to overcome the activation energy barrier.

Decision Matrix: Protocol Selection

Use the following workflow to select the optimal method based on your substrate's sensitivity and available equipment.

BocOptimization Start START: Hindered Piperidine Substrate IsAcidSensitive Is the substrate Acid-Sensitive? Start->IsAcidSensitive Yes Yes IsAcidSensitive->Yes Avoid Lewis Acids No No IsAcidSensitive->No Robust Substrate HasMicrowave Is a Microwave Reactor available? HasMicrowave->Yes HasMicrowave->No Method_Iodine PROTOCOL A: Iodine Catalysis (10 mol%) (Best Balance of Safety/Yield) Method_Lewis PROTOCOL B: Zn(ClO4)2 or ZnCl2 Catalysis (Highest Potency for Extreme Sterics) Method_Iodine->Method_Lewis If Protocol A Fails Method_MW PROTOCOL C: Microwave Irradiation (Solvent-Free or EtOH) Method_Reflux PROTOCOL D: High-Temp Reflux (Toluene/DMF + Excess Reagent) Yes->HasMicrowave Yes->Method_MW No->Method_Iodine First Choice No->Method_Reflux

Figure 1: Decision tree for selecting the optimal Boc-protection strategy based on substrate stability and lab resources.

Optimized Protocols

Protocol A: Iodine-Catalyzed Activation (Recommended)

Mechanism: Molecular iodine acts as a mild Lewis acid, coordinating with the carbonyl oxygen of (Boc)₂O. This polarization makes the carbonyl highly susceptible to attack even by sterically hindered amines. Pros: Metal-free, inexpensive, high yields (>90%), works solvent-free.

ParameterSpecification
Reagents Amine (1.0 equiv), (Boc)₂O (1.2–1.5 equiv), I₂ (10 mol%)
Solvent Solvent-Free (preferred) or DCM (minimal volume)
Temperature Room Temperature (25 °C)
Time 30 min – 4 hours

Step-by-Step Guide:

  • Mix: In a round-bottom flask, add the hindered piperidine (1 mmol) and (Boc)₂O (1.5 mmol).

  • Catalyst: Add Iodine (I₂) (0.1 mmol, 25 mg).

  • Reaction: Stir the mixture neat (solvent-free) at room temperature. The mixture will turn dark brown/purple.

  • Monitor: Check TLC. If the mixture is too viscous to stir, add 0.5 mL of DCM.

  • Workup: Dilute with Et₂O. Wash with 5% Na₂S₂O₃ (sodium thiosulfate) solution to remove iodine (color changes from purple to clear).

  • Purification: Dry over Na₂SO₄ and concentrate. Most products are pure enough; otherwise, use silica flash chromatography.

Validation: Varala et al.[1][2] demonstrated this protocol achieves >90% yields for various amines where standard methods failed [1].

Protocol B: Zinc Perchlorate/Chloride Lewis Acid Catalysis

Mechanism: Zn(II) coordinates strongly to the Boc-anhydride, creating a "super-electrophile." Zn(ClO₄)₂ is more potent but requires safety precautions. ZnCl₂ is a safer alternative but may require longer times.

ParameterSpecification
Reagents Amine (1.0 equiv), (Boc)₂O (1.3 equiv), Zn(ClO₄)₂·6H₂O (5–10 mol%)
Solvent DCM or Acetonitrile
Temperature Room Temperature to 40 °C

Step-by-Step Guide:

  • Dissolve: Dissolve the amine (1 mmol) and (Boc)₂O (1.3 mmol) in DCM (5 mL).

  • Add Catalyst: Add Zn(ClO₄)₂·6H₂O (0.05 mmol).

    • Safety Note: Perchlorates are potential explosion hazards when dry. Keep the hexahydrate form wet/stable and do not heat the isolated solid. Alternatively, use ZnCl₂ (20 mol%) if safety protocols prohibit perchlorates.

  • Stir: Agitate at RT. For 2,2,6,6-TMP, mild heating (35 °C) may be required.

  • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine.[4][5]

Validation: Bartoli et al.[5] reported this as a specific solution for "poorly reactive" amines, preserving sensitive functional groups [2].

Protocol C: Microwave-Assisted Synthesis

Mechanism: Thermal acceleration combined with dipolar polarization effects. This method overcomes the activation energy barrier through direct heating, often without a catalyst.

ParameterSpecification
Reagents Amine (1.0 equiv), (Boc)₂O (2.0 equiv)
Solvent Ethanol (EtOH) or Solvent-Free
Conditions 100 °C – 120 °C (Power: 100W)
Time 10 – 20 minutes

Step-by-Step Guide:

  • Vessel: Place amine and (Boc)₂O in a microwave-safe crimp vial.

  • Solvent: Add minimal EtOH (0.5 M concentration) or run neat.

    • Note: While alcohols accelerate primary amine protection, they are less effective for secondary amines chemically, but excellent as microwave energy absorbers.

  • Irradiate: Set microwave to 100 °C for 10 minutes.

  • Check: Analyze by LC-MS. If incomplete, add 0.5 equiv (Boc)₂O and irradiate for another 10 mins.

Troubleshooting & FAQs

Issue 1: "I am recovering 100% starting material."
  • Cause: The steric bulk is preventing the approach of the amine to the (Boc)₂O carbonyl. The activation energy is too high for RT conditions.

  • Fix: Switch to Protocol A (Iodine) immediately. Standard DMAP catalysis is often insufficient for 2,2,6,6-TMP systems. If using Protocol A, ensure the reaction is solvent-free to maximize concentration.

Issue 2: "The reaction solidifies and stirring stops."
  • Cause: Common in solvent-free protocols (Protocol A/C) as the N-Boc product crystallizes.

  • Fix: Add a minimal amount of DCM (0.5 - 1 mL per mmol). Do not use alcohols (MeOH) if using Lewis Acids, as they can coordinate to the catalyst and deactivate it.

Issue 3: "I see significant isocyanate formation."
  • Cause: High temperatures (Protocol D/Reflux) can sometimes cause elimination or rearrangement.

  • Fix: Lower the temperature and use a catalyst (Protocol A/B) instead of thermal force. Ensure the system is strictly anhydrous if using Lewis acids to prevent hydrolysis of the anhydride.

Issue 4: "Can I use DMAP?"
  • Answer: You can, but for extremely hindered piperidines, DMAP is often too slow or requires high loadings (50-100 mol%) which complicates purification. Iodine or Zn(ClO₄)₂ are superior because they activate the anhydride rather than relying on the formation of an acyl-pyridinium intermediate which is also sterically sensitive.

Mechanistic Visualization

The following diagram illustrates why Lewis Acid activation succeeds where Nucleophilic Catalysis (DMAP) often struggles with hindered substrates.

Mechanism Boc2O (Boc)₂O Activated Activated Complex [Boc-O-Boc---LA]‡ Boc2O->Activated Coordination LewisAcid Lewis Acid (I₂ / Zn²⁺) LewisAcid->Activated Catalyst Product N-Boc-Piperidine Activated->Product Nucleophilic Attack (Barrier Lowered) HinderedAmine Hindered Amine (2,2,6,6-TMP) HinderedAmine->Product  

Figure 2: Lewis Acid activation mechanism. The catalyst polarizes the anhydride, pulling electron density away from the carbonyl carbon, allowing the bulky amine to attack despite steric repulsion.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (General Reference for standard conditions).

Sources

preventing side reactions during the functionalization of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-2024-PIP-BR-OH

The Reactivity Landscape: "The Epoxide Trap"

The core challenge in functionalizing N-Boc-trans-4-bromo-3-hydroxypiperidine lies in its stereochemistry. The trans-diaxial (or pseudo-diaxial) arrangement of the C3-hydroxyl group and the C4-bromine atom creates a perfect geometric setup for an intramolecular


 reaction.

Under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which immediately attacks the C4 position, displacing the bromide and closing the ring to form tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (the epoxide).

Unless this epoxide is your desired intermediate, this cyclization is the primary "side reaction" that must be managed.

Reactivity Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityMap Start N-Boc-trans-4-bromo- 3-hydroxypiperidine Base Base Treatment (NaH, K2CO3, etc.) Start->Base Alkoxide Generation Protect OH Protection (TBS, MOM, Bn) Start->Protect Mask Nucleophile Acid Acidic Conditions (TFA, HCl) Start->Acid Functionalization Epoxide Epoxide Formation (7-oxa-3-azabicyclo[4.1.0]heptane) Base->Epoxide Intramolecular SN2 (Fast) RingOpen Ring Opening (Regioisomer Mixture) Epoxide->RingOpen Nucleophile Attack Subst Successful C4 Substitution (Inversion of Config) Protect->Subst SN2 Displacement of Br Deprot Boc Deprotection (Loss of N-masking) Acid->Deprot Side Reaction

Figure 1: Reactivity pathways for N-Boc-trans-4-bromo-3-hydroxypiperidine. The "Red Zone" indicates the formation of the epoxide trap under basic conditions.

Troubleshooting Guide & FAQs

Scenario A: Functionalizing the Hydroxyl Group (C3-OH)

User Issue: "I attempted to alkylate the hydroxyl group using Sodium Hydride (NaH) and an alkyl halide, but I lost the bromine atom."

Diagnosis: You triggered the Epoxide Trap . Strong bases like NaH generate the C3-alkoxide. Because the C4-Br is trans to the oxygen, the alkoxide attacks the C4 carbon faster than it attacks your external alkyl halide. You likely synthesized the epoxide or its ring-opened downstream products.

Solution:

  • Avoid Strong Bases: Do not use NaH, KH, or alkoxides.

  • Use Acid-Catalyzed Alkylation: Employ imidates (e.g., benzyl trichloroacetimidate) with a catalytic amount of acid (TfOH or TMSOTf) to benzylate the alcohol. The acidic environment prevents alkoxide formation.

  • Soft Electrophiles: If acylation is acceptable, use standard anhydride/pyridine conditions. Pyridine is not basic enough to fully deprotonate the alcohol to the reactive alkoxide state required for rapid cyclization.

Scenario B: Nucleophilic Substitution of Bromine (C4-Br)

User Issue: "I tried to displace the bromine with an azide or amine, but the yield is low and I see multiple spots on TLC."

Diagnosis: Competing Epoxide Formation and Payne-like Rearrangement . Even weak bases (like amines) can deprotonate the OH enough to cause some epoxide formation. Once the epoxide forms, the incoming nucleophile can open it at either C3 or C4, leading to a mixture of regioisomers (3-amino-4-hydroxy and 4-amino-3-hydroxy).

Solution:

  • Mandatory Protection: You must protect the C3-hydroxyl group first. A silyl ether (TBS) or methoxymethyl ether (MOM) is recommended.

  • Protocol:

    • Step 1: Protect OH with TBSCl/Imidazole (Imidazole is mild enough to avoid cyclization).

    • Step 2: Perform

      
       displacement on the C4-Br.
      
    • Step 3: Deprotect OH (TBAF).

Scenario C: Boc Group Instability

User Issue: "I'm seeing the disappearance of the Boc signal in NMR after reaction."

Diagnosis: Acidic conditions or high thermal stress. While the Boc group is base-stable, it is labile in acidic media (TFA, HCl) and can be thermally cleaved >150°C.

Solution: Ensure reaction pH remains >4. If acidic reagents are necessary (e.g., Lewis acids), keep temperatures low (0°C) and quench rapidly.

Validated Protocols

Protocol 1: Safe Protection of C3-OH (Preventing Cyclization)

Objective: Mask the hydroxyl group to allow subsequent chemistry on the bromide.

ReagentEquivalentsRole
Substrate 1.0Starting Material
TBS-Cl 1.2Silylating Agent
Imidazole 2.5Acid Scavenger / Catalyst
DMF Solvent (0.5 M)Polar Aprotic Solvent

Procedure:

  • Dissolve N-Boc-trans-4-bromo-3-hydroxypiperidine in anhydrous DMF.

  • Add Imidazole. Stir for 5 minutes.

  • Add TBS-Cl in one portion at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Critical Check: Monitor TLC. The product (TBS ether) will be less polar. If you see a very non-polar spot appearing rapidly, check for elimination (ene-product), though this is rare with imidazole.

  • Workup with water/EtOAc to remove DMF.

Protocol 2: Intentional Epoxide Formation

Objective: If your goal is to introduce a nucleophile via ring opening, it is cleaner to form the epoxide intentionally first, purify it, and then open it.

ReagentEquivalentsConditions
Substrate 1.0Dissolved in MeOH
K2CO3 2.0Suspension, RT, 2-4 hours

Mechanism: Intramolecular Williamson ether synthesis. The trans-stereochemistry allows the oxygen lone pair to access the


 orbital of the C-Br bond.

Procedure:

  • Suspend substrate in Methanol.[1]

  • Add powdered

    
    .
    
  • Stir until starting material is consumed (TLC control).

  • Filter salts, concentrate, and purify.[2][3] The product is tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .[4][5][6]

Summary of Chemical Data

PropertyValueNotes
CAS (Bromohydrin) 936250-36-1Starting Material
CAS (Epoxide) 161157-50-2Common Side Product / Intermediate
Primary Risk CyclizationTriggered by Base (pH > 8)
Preferred Solvent DCM, DMFAvoid alcohols if transesterification is a risk
Storage 2-8°C, Inert GasHygroscopic; moisture promotes degradation

References

  • Synthesis of N-Boc-4-hydroxypiperidine and Derivatives. Source: BenchChem / ChemicalBook. Context: General procedures for Boc-protection and reduction of piperidones to hydroxypiperidines, establishing the stability of the core scaffold. URL:

  • Epoxide Formation in Piperidines (7-oxa-3-azabicyclo[4.1.0]heptane). Source: Sigma-Aldrich / PubChem.[7][8] Context: Confirmation of the epoxide product (CAS 161157-50-2) formed via base treatment of vicinal halohydrins or oxidation of tetrahydropyridines. URL:

  • Stereoselective Functionalization of Piperidines. Source: National Institutes of Health (NIH) / PubMed. Context: Discussion on the stereochemical outcomes of functionalizing 3,4-disubstituted piperidines and the risks of ring-opening reactions. URL:

  • N-Boc-trans-4-bromo-3-hydroxypiperidine Product Data. Source: ThoreauChem / Sigma-Aldrich. Context: Verification of the specific starting material (CAS 936250-36-1) and physical property data. URL:[9]

Sources

Technical Support Center: Scale-Up of N-Boc-trans-4-bromo-3-hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and reproducible process.

Section 1: Synthetic Route Overview & Core Principles

The most reliable and stereoselective method for preparing trans-4-bromo-3-hydroxypiperidines is through the acid-catalyzed ring-opening of a suitable epoxide precursor, N-Boc-3,4-epoxypiperidine. This approach ensures the desired trans stereochemistry due to the nature of the SN2-like mechanism.[1][2][3]

1.1. Reaction Mechanism

The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The bromide ion (from a source like hydrobromic acid) then attacks one of the epoxide carbons. For a robust and predictable process, controlling the regioselectivity of this attack is paramount.

G cluster_0 Mechanism: Epoxide Ring-Opening A N-Boc-3,4-epoxypiperidine B Protonated Epoxide (Activated Intermediate) A->B + H⁺ HBr HBr (Acid Catalyst & Bromide Source) C { Desired Attack (C4) | Sₙ2-like Backside Attack by Br⁻} B->C Regioselective Attack E { Undesired Attack (C3) | Minor Pathway} B->E Non-selective Attack D N-Boc-trans-4-bromo- 3-hydroxypiperidine (Major Product) C->D Ring Opening F N-Boc-cis-3-bromo- 4-hydroxypiperidine (Regioisomeric Impurity) E->F Ring Opening

Caption: Acid-catalyzed ring-opening of N-Boc-3,4-epoxypiperidine.

1.2. Scale-Up Process Workflow

A typical scale-up campaign involves careful planning of each unit operation, from reagent charging to final product isolation. The workflow must prioritize safety, particularly in handling corrosive reagents and managing reaction exotherms.

G start Start: Reactor Preparation (Glass-Lined, Inerted) charge_sm Charge N-Boc-3,4-epoxypiperidine & Solvent (e.g., Acetic Acid) start->charge_sm cool Cool Reactor to 0-5 °C charge_sm->cool add_hbr Sub-surface Dosing of Aqueous HBr (48%) cool->add_hbr react Controlled Reaction (Monitor Temp & Conversion) add_hbr->react quench Controlled Quench (e.g., NaHCO₃ solution) react->quench workup Biphasic Work-up (Phase Separation) quench->workup solvent_swap Solvent Swap to Crystallization Solvent (e.g., IPA/Heptane) workup->solvent_swap crystallize Cooling Crystallization (Controlled Profile) solvent_swap->crystallize isolate Filtration & Washing crystallize->isolate dry Vacuum Drying isolate->dry end End: QC Analysis & Packaging dry->end

Caption: General process workflow for scaled synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis at scale?

The ideal starting material is N-Boc-3,4-epoxypiperidine. While other routes exist, the epoxide ring-opening provides the most direct and stereochemically controlled pathway to the desired trans-bromohydrin. Ensure your epoxide supplier provides material with high chemical and chiral purity, as impurities will carry through to the final product.

Q2: Which bromine source is recommended for scale-up?

For pilot and manufacturing scales, 48% aqueous hydrobromic acid is the most common and practical choice. It is readily available, relatively easy to handle in a closed system, and serves as both the bromide nucleophile and the acid catalyst.

ReagentProsConsScale-Up Recommendation
48% aq. HBr Inexpensive, readily available, dual-purpose (acid & nucleophile).Highly corrosive, requires glass-lined reactors.Recommended
HBr in Acetic Acid Anhydrous conditions, can offer different selectivity.Extremely corrosive, fuming, higher cost.Feasible, but requires stringent material compatibility and handling protocols.
N-Bromosuccinimide (NBS) Milder, solid reagent.Requires a separate acid catalyst, generates succinimide byproduct, higher cost.Not recommended for this transformation at scale due to atom economy and cost.
**Molecular Bromine (Br₂) **Highly reactive.Extremely hazardous , toxic, and corrosive. Requires specialized handling equipment and safety protocols.[4]Not Recommended for safety and handling reasons. In-situ generation is a safer alternative if Br₂ chemistry is unavoidable.[5]

Q3: What are the primary safety concerns during scale-up?

  • Corrosion: Hydrobromic acid is highly corrosive to standard stainless steel reactors.[6] Use of a glass-lined or Hastelloy reactor is mandatory. All transfer lines and equipment must also be constructed from compatible materials.

  • Exotherm: The epoxide ring-opening is exothermic. The addition of HBr must be carefully controlled (slow, sub-surface addition) with efficient reactor cooling to maintain the target temperature range (e.g., 0-10 °C). A runaway reaction can lead to pressure build-up and loss of containment.

  • Gas Evolution: The quench step, where an acidic reaction mixture is neutralized with a base like sodium bicarbonate, will generate significant CO₂ gas. The quench must be performed slowly and with adequate vessel headspace and venting to avoid over-pressurization.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient HBr stoichiometry.2. Reaction temperature too low.3. Short reaction time.1. Use a slight excess of HBr (e.g., 1.2-1.5 equivalents).2. Allow the reaction to slowly warm to 15-20 °C after HBr addition is complete.3. Monitor by HPLC/UPLC until starting material is <1%.
Poor Regioselectivity (High levels of cis-3-bromo-4-hydroxy isomer) 1. Reaction temperature too high.2. Incorrect solvent choice (less polar solvents can decrease selectivity).1. Maintain strict temperature control (<10 °C) during HBr addition.2. Use a polar, protic solvent like acetic acid or water, which helps stabilize the partial positive charge development during the SN2-like transition state.
Formation of Dimer or Polymer Byproducts 1. High concentration of starting material.2. Localized "hot spots" due to poor mixing or rapid reagent addition.1. Run the reaction at a moderate concentration (e.g., 0.5-1.0 M).2. Ensure efficient agitation and use sub-surface addition for reagents to promote rapid mixing.
Difficult Product Isolation / Oiling Out 1. Impurities preventing crystallization.2. Incorrect crystallization solvent system.3. Rapid cooling during crystallization.1. Perform an aqueous wash during work-up to remove salts and water-soluble impurities.2. Screen for optimal anti-solvents. Isopropyl alcohol (IPA)/heptane or ethyl acetate/heptane systems are good starting points.3. Implement a controlled, linear cooling ramp and consider seeding the batch to promote uniform crystal growth.
Product Instability / Degradation 1. Residual acid in the isolated product.2. High temperatures during drying.1. Ensure the product is thoroughly washed with a mild base (e.g., sat. NaHCO₃) and water during work-up. Check the pH of the final aqueous wash.2. Dry the product under vacuum at a moderate temperature (e.g., <40 °C). N-Boc groups can be thermally labile under acidic conditions.[7]
Section 4: Scale-Up Protocol & Methodology

This protocol describes the ring-opening of N-Boc-3,4-epoxypiperidine on a 1 kg scale.

4.1. Experimental Protocol
  • Reactor Setup:

    • Equip a 20 L glass-lined reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Inert the reactor with nitrogen.

  • Reagent Charging:

    • Charge N-Boc-3,4-epoxypiperidine (1.00 kg, 5.02 mol) and glacial acetic acid (5.0 L) to the reactor.

    • Begin stirring and cool the mixture to 0-5 °C.

  • Reaction:

    • Slowly add 48% aqueous hydrobromic acid (0.85 L, 7.53 mol, 1.5 equiv) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, maintain the batch at 5-10 °C and monitor the reaction progress by HPLC every hour.

    • If the reaction stalls, allow the temperature to rise to 20 °C for 1-2 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed (<1% by HPLC), cool the reactor back to 0-5 °C.

    • Slowly add a saturated solution of sodium bicarbonate (~8 L) to quench the acid, maintaining the temperature below 20 °C. Be cautious of vigorous CO₂ evolution.

    • Charge ethyl acetate (10 L) to the reactor and stir for 30 minutes.

    • Stop stirring, allow the layers to separate, and drain the lower aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 4 L) and then brine (1 x 4 L).

  • Crystallization and Drying:

    • Concentrate the organic layer under reduced pressure to a volume of ~3 L.

    • Add n-heptane (6 L) slowly to the warm solution to induce crystallization.

    • Cool the resulting slurry to 0-5 °C over 4 hours and hold for at least 2 hours.

    • Filter the solid product, wash the cake with cold (0 °C) 1:2 ethyl acetate/heptane (2 L).

    • Dry the solid in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: 1.1 - 1.3 kg (78-92%). Purity: >98% by HPLC.

4.2. Critical Process Parameters
ParameterRecommended RangeJustification
Reaction Temperature 0-10 °C (during addition)Controls reaction exotherm and minimizes formation of the regioisomeric impurity.
HBr Stoichiometry 1.2 - 1.5 equivalentsDrives the reaction to completion without using a large excess that requires more extensive neutralization.
HBr Addition Rate 2-4 hoursPrevents temperature spikes (runaway) and localized high concentrations of acid.
Quench Temperature < 20 °CMinimizes potential side reactions and ensures controlled gas evolution.
Crystallization Cooling Rate 5-10 °C / hourPromotes the formation of larger, more easily filterable crystals and improves product purity.
Section 5: References
  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine. Retrieved February 2, 2026, from

  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of (S) -N-BOC-3-hydroxy piperidine. Retrieved February 2, 2026, from

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved February 2, 2026, from

  • Google Patents. (n.d.). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved February 2, 2026, from

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved February 2, 2026, from [Link]

  • AWS. (n.d.). Bromine Safety Handbook. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation. Retrieved February 2, 2026, from

  • YouTube. (2021). Synthesis of Halohydrins. Retrieved February 2, 2026, from [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Bromination safety. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone. Retrieved February 2, 2026, from

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved February 2, 2026, from [Link]

  • Pearson+. (n.d.). What reagents should be used to carry out the following syntheses... Study Prep. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved February 2, 2026, from [Link]

  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 2, 2026, from [Link]

Sources

impact of solvent choice on the reactivity of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactivity Modulation of N-Boc-trans-4-bromo-3-hydroxypiperidine

Case ID: #NBOC-BR-OH-001 Subject: Optimization of Solvent Systems for Cyclization and Substitution Pathways Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with N-Boc-trans-4-bromo-3-hydroxypiperidine , a bifunctionalized piperidine scaffold. Its reactivity is dominated by the competition between intramolecular cyclization (to form N-Boc-3,4-epoxypiperidine) and intermolecular substitution/elimination .

The trans-stereochemistry is the critical control point. Because the hydroxyl group at C3 and the bromine at C4 are trans, the molecule can adopt a diaxial conformation required for the Williamson ether synthesis-type cyclization. Your choice of solvent dictates the speed of this transition and the ratio of productive epoxide formation versus destructive elimination.

Module 1: The Primary Workflow (Epoxide Formation)

The most common application for this substrate is base-mediated cyclization to the epoxide. This reaction relies on the intramolecular


 mechanism .[1][2]
Mechanism Visualization

The following diagram illustrates the conformational requirement for reaction. The piperidine ring must flip to place the nucleophile (


) and leaving group (

) in an anti-periplanar arrangement.

ReactionPathway Substrate N-Boc-trans-4-bromo-3-hydroxypiperidine (Diequatorial - Stable) ConfChange Ring Flip to Diaxial (Reactive Conformation) Substrate->ConfChange Solvent Facilitated Transition Transition State (Anti-Periplanar Attack) ConfChange->Transition Base (Deprotonation) Product N-Boc-3,4-epoxypiperidine (Inverted Stereocenter) Transition->Product Intramolecular SN2

Figure 1: Mechanistic pathway requiring conformational flexibility for epoxide formation.

Module 2: Solvent Selection Matrix

The solvent choice fundamentally alters the energy landscape of the reaction. Use this table to select the medium based on your specific constraints.

Solvent ClassExamplesEffect on ReactivityRecommended ForWarning
Polar Aprotic DMF, DMSO, NMPHigh Acceleration. Solvates the cation (

,

), leaving the alkoxide "naked" and highly reactive.
Rapid synthesis; difficult substrates.High boiling points make removal difficult; can promote decomposition if not monitored.
Polar Protic Methanol, Ethanol, WaterSuppression. Hydrogen bonding stabilizes the alkoxide, reducing its nucleophilicity.Large-scale processes using inorganic bases (e.g.,

).
Reaction rates are significantly slower; requires higher temperatures which may risk Boc-cleavage.
Ethereal/Non-Polar THF, DCM, TolueneModerate/Low. Poor solubility of inorganic bases often requires Phase Transfer Catalysts (PTC).Clean workups; temperature sensitive substrates.Often fails without a PTC (e.g., TBAB) or soluble base (e.g., NaH).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction is stalling at 50% conversion in THF. What is wrong?

Diagnosis: This is likely a solubility or ion-pairing issue . In pure THF, inorganic bases like


 or NaOH are insoluble. The alkoxide forms a tight ion pair with the metal cation, preventing the nucleophilic attack.
Corrective Action: 
  • Add a Co-solvent: Add 10-20% DMF or DMSO to the THF. This dissociates the ion pair.

  • Use a Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB). This shuttles the hydroxide/carbonate into the organic phase.

Q2: I am observing significant alkene formation (Elimination product).

Diagnosis: You are favoring E2 elimination over


 substitution. This occurs when:
  • The base is too strong or sterically hindered.

  • The temperature is too high.

  • The solvent is promoting "hard" basicity. Corrective Action:

  • Switch Base: If using NaH, switch to a milder base like

    
     or Cs2CO3.
    
  • Lower Temperature: Epoxidation of this substrate usually proceeds at

    
     to Room Temperature. Heating promotes elimination.
    
  • Solvent Check: Avoid hot alcoholic solvents with strong bases (e.g., KOH in refluxing EtOH), which are classical conditions for elimination.

Q3: Can I use aqueous NaOH?

Answer: Yes, but only in a Biphasic System .

  • Protocol: Dissolve substrate in DCM. Add equal volume of 2M NaOH. Add 5 mol% TBAB (Phase Transfer Catalyst). Stir vigorously.

  • Why it works: The PTC transports

    
     into the DCM layer, deprotonating the alcohol. The resulting alkoxide cyclizes rapidly in the non-polar DCM environment where it is not stabilized by hydrogen bonding.
    

Standard Operating Protocol: Biphasic Epoxidation

Recommended for high yield and ease of purification.

  • Preparation: Dissolve 1.0 eq of N-Boc-trans-4-bromo-3-hydroxypiperidine in Dichloromethane (DCM) [0.2 M concentration].

  • Catalyst: Add 0.05 eq (5 mol%) of Tetrabutylammonium hydrogensulfate (

    
    ).
    
  • Base Addition: Add 2.0 eq of aqueous NaOH (20% w/w solution).

  • Reaction: Stir vigorously at room temperature (

    
    ).
    
    • Monitoring: Check TLC/LCMS every 30 mins. Reaction typically completes in 2-4 hours.

  • Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over

    
    .[3]
    
  • Result: Concentration usually yields pure epoxide without need for chromatography.

References

  • Master Organic Chemistry. (2015). Synthesis of Epoxides: Treating Halohydrins With Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • MDPI. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Analysis of N-Boc-trans-4-bromo-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-trans-4-bromo-3-hydroxypiperidine is a critical chiral building block in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and BTK inhibitors like Ibrutinib.[1] Its value lies in the precise stereochemical arrangement of the bromine and hydroxyl groups, which allows for stereospecific nucleophilic substitution or elimination reactions.[1]

This guide provides a technical comparison of the target trans-isomer against its common synthetic impurities: the cis-diastereomer and the regioisomer (3-bromo-4-hydroxy).[1] We provide the diagnostic NMR signatures required to validate batch purity and stereochemical integrity.

Part 1: Structural Analysis & Stereochemical Validation

The primary challenge in synthesizing this intermediate via epoxide opening is controlling and verifying the regiochemistry (position of Br vs OH) and stereochemistry (trans vs cis).[1]

Diagnostic NMR Signatures ( H NMR)

The differentiation of the trans-isomer relies on the Karplus relationship .[1] In the stable chair conformation of the piperidine ring, the bulky N-Boc group and the 3,4-substituents dictate the folding.[1]

  • Target Molecule: trans-4-bromo-3-hydroxypiperidine (typically formed via anti-opening of the epoxide).[1]

  • Conformation: The substituents prefer a trans-diaxial arrangement (Furst-Plattner rule) immediately upon opening, though they may relax to a diequatorial chair depending on solvent and N-protecting group sterics.[1]

  • Key Signal: The coupling constant (

    
    ) between the proton at C3 and C4 (
    
    
    
    and
    
    
    ).[1]
Comparative Data Table: Target vs. Alternatives
FeatureTarget: trans-Isomer Alternative: cis-Isomer Regioisomer (3-Br, 4-OH)

/

Coupling (

)
8.0 – 11.0 Hz (Diaxial)2.0 – 5.0 Hz (Axial-Equatorial)Similar

values; requires 2D NMR
H4 Chemical Shift (

)
~4.0 – 4.3 ppm (Deshielded by Br)~4.4 – 4.6 ppmShift moves to ~3.8 ppm (H4 becomes CH-OH)
H3 Chemical Shift (

)
~3.5 – 3.8 ppm (CH-OH)~3.8 – 4.0 ppmShift moves to ~4.2 ppm (H3 becomes CH-Br)

C C4 Shift
~50 – 55 ppm (C-Br)~48 – 52 ppm~68 – 72 ppm (C-OH)

C C3 Shift
~68 – 72 ppm (C-OH)~65 – 69 ppm~50 – 55 ppm (C-Br)

Critical Insight: If your


 is < 5 Hz, you have likely formed the cis-isomer (often a result of wet solvents allowing 

-type opening) or your product is trapped in a twist-boat conformation.[1]
Representative Peak List (400 MHz, CDCl )

Note: Chemical shifts may vary slightly (


 0.1 ppm) based on concentration and water content.
  • 
     4.05 (ddd, 
    
    
    
    Hz, 1H, H-4):
    The large 10.5 Hz coupling indicates the trans-diaxial relationship with H-3.[1]
  • 
     3.65 (m, 1H, H-3):  The carbinol proton.[1]
    
  • 
     4.20 (br d, 1H, H-2 eq) & 2.85 (br t, 1H, H-2 ax):  Characteristic N-methylene protons.[1]
    
  • 
     1.45 (s, 9H):  The Boc tert-butyl singlet (Integral reference).[1]
    

Part 2: Synthetic Pathways & Regioselectivity Logic

Understanding the synthesis is the only way to predict the impurities.[1] The standard route involves the nucleophilic opening of N-Boc-3,4-epoxypiperidine .[1]

The Regioselectivity Workflow

The regioselectivity is governed by the interplay of steric hindrance (Boc group) and electronic effects.[1] Attack at C4 is generally favored, yielding the 4-bromo-3-hydroxy product.[1]

SynthesisPath Start N-Boc-3,4-epoxypiperidine Reagent MgBr2 / Et2O (Lewis Acid Assisted) Start->Reagent Target Target: trans-4-bromo-3-hydroxy (Major Product) Reagent->Target Attack at C4 (Sterically Favored) Impurity Impurity: trans-3-bromo-4-hydroxy (Minor Regioisomer) Reagent->Impurity Attack at C3

Figure 1: Regioselective ring opening of the epoxide.[1][2] The major pathway (green) leads to the desired bromohydrin.[1]

Self-Validating Protocol: Distinguishing Regioisomers

Since both regioisomers are trans,


-coupling alone cannot distinguish them.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) .[1]
  • Locate the Carbonyl Carbon: Find the Boc carbonyl signal (~155 ppm).[1]

  • Trace the Correlation:

    • Target (4-Br): The protons at C2 will show strong correlation to the N-Boc carbonyl.[1] In the HMBC, look for the correlation from C2-H to C3 (CH-OH) .[1]

    • Regioisomer (3-Br): The C2 protons are adjacent to the C3 (CH-Br) .[1] The chemical shift of C3 will be significantly upfield (~50 ppm) compared to the target (~70 ppm).[1]

Part 3: Experimental Protocol

Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

Based on optimized procedures for halohydrin formation.

Materials:

  • N-Boc-3,4-epoxypiperidine (1.0 eq)[1]

  • Magnesium Bromide Ethyl Etherate (

    
    ) (1.2 eq)[1]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    )[1]
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N-Boc-3,4-epoxypiperidine (1.0 g) in anhydrous

    
     (20 mL). Cool to 0°C.[1]
    
  • Addition: Add

    
     (1.55 g) portion-wise over 10 minutes. The mixture may become cloudy.[1]
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The epoxide (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.[1]
  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography is essential to remove the minor regioisomer.[1] Gradient elution: 10%

    
     40% EtOAc in Hexanes.[1]
    
NMR Sample Preparation[1]
  • Solvent:

    
     is standard.[1] If peak overlapping occurs at 3.5-4.0 ppm, switch to DMSO-
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • D2O Shake (Optional): Add 1 drop of

    
     and shake. The OH signal (usually a broad singlet/doublet) will disappear, confirming the hydroxyl group and simplifying the H3 multiplet.[1]
    

Part 4: Application in Drug Discovery

This scaffold is not merely an intermediate; it is a "stereochemical checkpoint."[1]

DrugPath Intermediate N-Boc-trans-4-bromo-3-hydroxypiperidine Pathway1 Base Treatment (KOtBu) Intermediate->Pathway1 Pathway2 Nucleophilic Displacement (Ar-O- / Ar-S-) Intermediate->Pathway2 Epoxide Re-formation of Epoxide (Purification Strategy) Pathway1->Epoxide Product 3,4-Disubstituted Piperidines (Paroxetine/Ibrutinib analogs) Pathway2->Product

Figure 2: The bromohydrin serves as a versatile pivot point.[1] It can be used to install aryl ethers (Pathway 2) or used to purify the epoxide via a ring-opening/ring-closing sequence.[1]

Why use the Bromohydrin instead of the Epoxide directly? While the epoxide is reactive, the bromohydrin is a stable, crystalline solid that can be stored.[1] It allows for higher stereocontrol in subsequent


 reactions where the hydroxyl group directs incoming nucleophiles or serves as a handle for inversion.[1]

References

  • Synthesis of N-Boc-3-hydroxypiperidine derivatives

    • Patent: "Synthesis method of N-boc-4-hydroxypiperidine and intermediates." CN104628625A.[1]

    • Source:[1]

  • Regioselective Ring Opening of Epoxides

    • Article: "Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles."[1][2] Journal of Chemical Research, 2016.[1][2]

    • Context: Establishes the preference for nucleophilic attack at the less hindered or electronically activ
    • Source:[1]

  • Structural Analogs (Fluoro-piperidines)

    • Article: Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry."[1][3] Journal of Organic Chemistry, 2013, 78, 8892-8897.[1][3]

    • Context: Provides comparative NMR coupling constants for 3,4-disubstituted piperidines.
    • Source:[1]

  • Commercial Data & Safety

    • Compound: N-Boc-trans-4-bromo-3-hydroxypiperidine (CAS: 936250-36-1).[1][4]

    • Source:[1]

Sources

comparison of N-Boc-trans-4-bromo-3-hydroxypiperidine with its cis isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3,4-disubstituted piperidine therapeutics—most notably Paroxetine (Paxil) —the stereochemical integrity of the starting material is the primary determinant of yield and efficacy.

N-Boc-trans-4-bromo-3-hydroxypiperidine (hereafter referred to as the Trans-Bromohydrin ) is the industry-standard intermediate. Its specific trans-diaxial arrangement allows for rapid, stereoselective cyclization to the corresponding epoxide, a critical gateway to the trans-3,4-disubstituted scaffold found in Paroxetine.

Conversely, the Cis-Bromohydrin is typically considered a synthetic impurity. It exhibits poor reactivity toward epoxide formation due to unfavorable orbital alignment, often requiring forcing conditions that lead to decomposition or side reactions.

Verdict: The Trans-Isomer is the essential functional precursor. The Cis-Isomer is a process impurity that must be minimized (<1.5%) to prevent yield loss and difficult downstream purification.

Structural & Stereochemical Basis

The reactivity difference between these isomers is governed by the Fürst-Plattner Rule (Trans-diaxial Effect). For an intramolecular


 reaction (epoxide formation) to occur, the nucleophile (hydroxyl oxygen) and the leaving group (bromine) must adopt an anti-periplanar  geometry (180° dihedral angle).
Comparative Data Table
FeatureTrans-Isomer Cis-Isomer
Configuration (3R,4R) / (3S,4S) (Racemic)(3R,4S) / (3S,4R) (Racemic)
Relationship (Br/OH) Anti (Trans)Syn (Cis)
Preferred Conformation Chair (Br and OH often diaxial in reactive state)Chair (Br and OH axial/equatorial)
Epoxide Formation Rate Fast (Kinetic)Negligible / Slow
Key NMR Signal (

,

)
Large

-coupling (~8–10 Hz)
Small

-coupling (~2–4 Hz)
Primary Utility Precursor to N-Boc-3,4-epoxypiperidineImpurity / Dead-end intermediate
Stereochemical Pathway Diagram

The following diagram illustrates why the trans-isomer is the natural product of bromohydroxylation and the precursor to the epoxide.

G Alkene N-Boc-1,2,3,6- tetrahydropyridine Bromonium Bromonium Ion Intermediate Alkene->Bromonium NBS, H2O (DMSO) Trans Trans-Bromohydrin (Anti-Addition Product) Bromonium->Trans Backside Attack (Major Path) Cis Cis-Bromohydrin (Minor/Syn-Product) Bromonium->Cis Frontside/Leakage (Rare) Epoxide N-Boc-3,4- epoxypiperidine Trans->Epoxide Base (NaOH) Fast Cyclization Cis->Epoxide Slow/No Reaction Paroxetine Paroxetine Precursor Epoxide->Paroxetine Nu: Attack (Anti-Opening)

Figure 1: Reaction pathway showing the exclusive utility of the Trans-isomer in generating the reactive epoxide intermediate.

Synthetic Accessibility & Reactivity[2]

Synthesis of the Trans-Isomer (The Standard Route)

The trans-isomer is synthesized via the bromohydroxylation of N-Boc-1,2,3,6-tetrahydropyridine.

  • Mechanism: The reaction proceeds via a bromonium ion intermediate. Water attacks from the face opposite to the bromine (anti-addition), exclusively yielding the trans-bromohydrin.

  • Reagent Choice: N-Bromosuccinimide (NBS) in DMSO/Water is preferred over

    
     to prevent over-bromination and improve solubility.
    
The Reactivity Cliff: Epoxide Formation

This is the critical quality attribute.

  • Trans-Isomer: Upon treatment with base (e.g., NaOH or

    
    ), the anti-periplanar arrangement allows the alkoxide to displace the bromide immediately.
    
    • Reaction Time: < 1 hour at RT.

    • Yield: > 90%.[1]

  • Cis-Isomer: The syn-relationship prevents backside attack. The molecule must undergo ring distortion (boat conformation) to achieve the necessary geometry, which is energetically unfavorable.

    • Reaction Time: Hours to Days (often requires heating).

    • Result: Decomposition or elimination to enol ethers rather than epoxide formation.

Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine

This protocol ensures high diastereoselectivity for the trans isomer.

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • DMSO (5 vol) / Water (1 vol)

  • Ethyl Acetate (extraction)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-1,2,3,6-tetrahydropyridine in DMSO at 0°C.

  • Addition: Add water followed by portion-wise addition of NBS over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent radical bromination side products.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The alkene spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with Ethyl Acetate (3x). Wash organics with brine.
    
  • Purification: Recrystallize from cold Ether/Hexane or use silica flash chromatography.

    • Target Yield: 85-92%.

    • Purity: >98% Trans-isomer.[1]

Protocol B: NMR Characterization & Isomer Verification

Use this protocol to validate the stereochemistry of your batch.

Instrument: 400 MHz


-NMR in 

.

Analysis Logic:

  • Focus on the H-3 (chiral proton attached to -OH) and H-4 (chiral proton attached to -Br).

  • Trans-Isomer: Look for H-3 at

    
     3.8–4.0 ppm. It should appear as a ddd  (doublet of doublet of doublets) or broad multiplet with a large coupling constant 
    
    
    
    . This indicates an axial-axial relationship (trans).
  • Cis-Isomer: The H-3 signal will appear slightly downfield or upfield but, crucially, will show a smaller coupling constant

    
     (axial-equatorial).
    

Downstream Application: Paroxetine Synthesis[1][4][5][6][7]

The choice of isomer dictates the success of the Paroxetine synthesis pipeline. Paroxetine requires a trans-3,4-disubstitution pattern.[2]

  • Epoxidation: The Trans-Bromohydrin is cyclized to N-Boc-3,4-epoxypiperidine .

  • Ring Opening: The epoxide is opened by a nucleophile (e.g., sesamol-derived phenoxide or fluorophenyl magnesium bromide, depending on the specific route).

  • Stereochemical Outcome: Epoxide opening is an

    
    -like process that occurs with inversion of configuration  at the carbon being attacked.
    
    • Start: Trans-Bromohydrin (Anti)

    • Intermediate: Epoxide (Syn bridge)

    • Product: Trans-3,4-disubstituted piperidine (Anti)

If the Cis-Bromohydrin were used, it would fail to form the epoxide efficiently. If forced to react via a different pathway (e.g., direct displacement), it would likely yield the cis-disubstituted product (via retention or double inversion), which is the inactive diastereomer of Paroxetine.

Workflow Diagram: From Bromohydrin to Paroxetine

P cluster_0 Critical Quality Control Point Trans Trans-Bromohydrin (Correct Precursor) Epoxide N-Boc-3,4-epoxypiperidine Trans->Epoxide  NaOH, 1h (Fast) Cis Cis-Bromohydrin (Impurity) Cis->Epoxide  Fails/Slow Opening Nucleophilic Ring Opening (Inversion of Configuration) Epoxide->Opening  Ar-MgBr or Ar-O- Scaffold Trans-3,4-Disubstituted Piperidine Scaffold Opening->Scaffold  Yields Active API

Figure 2: The stereochemical lineage from bromohydrin to the final pharmaceutical scaffold.

References

  • Sigma-Aldrich. (n.d.). N-Boc-trans-4-bromo-3-hydroxypiperidine Product Analysis. Sigma-Aldrich.[3] Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine. BenchChem. Link

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. Link

  • Organic Chemistry Portal. (2012). Synthesis of Epoxides from Halohydrins. Organic Chemistry Portal. Link

  • ChemicalBook. (n.d.). 1-N-BOC-4-Bromopiperidine Synthesis and NMR Data. ChemicalBook. Link

Sources

Comparative Guide: Validation of N-Boc-trans-4-bromo-3-hydroxypiperidine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-trans-4-bromo-3-hydroxypiperidine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., BTK inhibitors).[1] Its purity analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing aromatic system, requiring detection at low wavelengths (205–210 nm).

  • Stereochemical Complexity: The trans product must be resolved from the cis diastereomer and regioisomeric impurities.

  • Chemical Instability: The bromohydrin motif is susceptible to epoxide formation (under basic conditions) and the Boc group is acid-labile.

This guide compares a standard generic method (Method A) against an optimized, stability-indicating protocol (Method B), demonstrating why the latter is required for regulatory-grade validation.

Part 1: The Challenge & Degradation Logic

Before selecting a method, one must understand the impurity profile.[1] The synthesis typically involves the ring-opening of an epoxide or bromination of an alkene.

Diagram 1: Impurity & Degradation Pathways

The following diagram illustrates the critical impurities that the HPLC method must resolve.

ImpurityPathways SM Starting Material (N-Boc-3,4-epoxypiperidine) Product TARGET: N-Boc-trans-4-bromo-3-hydroxypiperidine SM->Product HBr Ring Opening Impurity_Cis Impurity 1: Cis-Diastereomer SM->Impurity_Cis Minor Pathway Product->Impurity_Cis Resolution Target Impurity_DeBoc Impurity 2: De-Boc amine (Acid Degradation) Product->Impurity_DeBoc pH < 2.0 (TFA) Impurity_Epoxide Impurity 3: Re-cyclized Epoxide (Basic Degradation) Product->Impurity_Epoxide pH > 7.5

Figure 1: Critical impurity profile. The method must balance pH to prevent De-Boc (acidic) and Epoxide formation (basic).

Part 2: Comparative Method Development

We compared two approaches. Method A represents a standard "first-pass" screening method often used in organic synthesis labs.[1] Method B is the optimized method developed for QC release.

Table 1: Performance Comparison
FeatureMethod A: Generic ScreeningMethod B: Optimized Stability-Indicating
Column C18 (Standard ODS), 5µmPhenyl-Hexyl Core-Shell , 2.7µm
Mobile Phase Water/ACN + 0.1% TFA (pH ~1.[1]8)Water/ACN + 10mM Ammonium Phosphate (pH 3.0)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

interactions (Boc group)
Detection UV 210 nmUV 205 nm (High Sensitivity Flow Cell)
Resolution (trans vs cis)

(Co-elution risk)

(Baseline Resolved)
Stability Issue 2% De-Boc degradation observed after 4h in autosampler.Stable for >24h.
Verdict REJECTED for ValidationACCEPTED for Validation
Why Method B Wins (Scientific Rationale)
  • Stationary Phase Selectivity: The Phenyl-Hexyl phase offers unique selectivity for the Boc group (carbamate) and the bromine atom via

    
    -electron interactions, which standard C18 columns lack. This provides superior separation of the cis/trans diastereomers.
    
  • pH Control: The bromohydrin moiety is stable at pH 3.0. Method A (TFA, pH < 2) is too acidic, catalyzing the loss of the Boc protecting group during long sequence runs.[1] Method B uses a phosphate buffer which is less aggressive than TFA.

  • Particle Technology: Core-shell (Fused-Core) particles provide UHPLC-like performance at standard HPLC pressures, sharpening the peaks for the weak UV-absorbing analytes.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards.[2]

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).[1]

  • Column Temp: 35°C (Control is critical for diastereomer spacing).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Detection: 205 nm (Reference: 360 nm / Bandwidth 100).

    • Note: Acetonitrile must be Far-UV or Gradient Grade.[1]

Mobile Phase Preparation[1][3][4][5]
  • Solvent A: 10 mM Ammonium Phosphate in Water, adjusted to pH 3.0 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: Stop

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: 1.0 mg/mL in Diluent.

  • Working Concentration: 0.5 mg/mL.

  • Precaution: Do not use pure acetonitrile as the diluent; it may cause peak distortion (solvent effect) due to the early elution of the polar bromohydrin.

Part 4: Validation Framework (ICH Q2)

To validate this method, the following parameters must be executed.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_specificity 1. Specificity cluster_linearity 2. Linearity & Range cluster_accuracy 3. Accuracy (Recovery) Start Method Validation Plan S1 Inject Blank (No Interference) Start->S1 S2 Spike with Impurities (Cis-isomer & De-Boc) S3 Verify Purity Angle (DAD) L1 5 Levels (50% to 150%) S3->L1 L2 R² > 0.999 A1 Spike into Matrix (if applicable) L2->A1 A2 Acceptance: 98.0 - 102.0%

Figure 2: Step-by-step validation logic based on ICH Q2(R1).

Key Acceptance Criteria
  • System Suitability:

    • Tailing Factor:

      
      [1]
      
    • Theoretical Plates:

      
      
      
    • %RSD (n=6 injections):

      
      
      
  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[4][5]
  • LOD/LOQ:

    • Determine via Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05% area.[3]

    • LOQ (S/N = 10): Typically ~0.15% area.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[6]

  • ChemicalBook. (n.d.). N-Boc-4-hydroxypiperidine and related piperidine synthesis.[1][7][8] Retrieved from ChemicalBook.

  • Thermo Fisher Scientific. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection for analytes lacking chromophores.[1] Application Note.

  • BenchChem. (2025).[3] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (Simulated Link for Context)

  • ResearchGate. (2012). Discussion on Stability of N-BOC-group during RP-chromatography.

Sources

A Comparative Guide to the Biological Activity of N-Boc-trans-4-bromo-3-hydroxypiperidine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a vast number of approved pharmaceuticals.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts to molecules, including improved solubility and metabolic stability.[1] Among the myriad of substituted piperidines, N-Boc-trans-4-bromo-3-hydroxypiperidine serves as a versatile and highly valuable building block for the synthesis of diverse compound libraries.[3] The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, regioselective modifications, while the vicinal bromo and hydroxyl functionalities offer multiple handles for stereospecific derivatization.

This technical guide provides a comprehensive comparison of the biological activities of N-Boc-trans-4-bromo-3-hydroxypiperidine analogs. It is designed for researchers, scientists, and drug development professionals to navigate the structure-activity relationships (SAR) of this privileged scaffold and to provide a practical framework for assessing the biological potential of novel derivatives.

The Strategic Advantage of the N-Boc-trans-4-bromo-3-hydroxypiperidine Scaffold

The strategic placement of the bromo and hydroxyl groups in a trans configuration on the piperidine ring creates a chiral scaffold with distinct chemical reactivity at each position. This allows for the generation of a three-dimensional diversity of analogs through sequential and stereocontrolled reactions. The N-Boc group provides a stable protecting group that can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen. This combination of features makes it an ideal starting point for the exploration of chemical space around the piperidine core.

Synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine Analogs: A General Overview

The generation of a library of analogs from the parent N-Boc-trans-4-bromo-3-hydroxypiperidine scaffold typically involves a series of well-established organic transformations. The following workflow illustrates a general strategy for creating diversity at the C-3 and C-4 positions, as well as at the piperidine nitrogen.

G A N-Boc-trans-4-bromo-3-hydroxypiperidine B Substitution at C4 (e.g., Azide, Amine, Alkyl) A->B Nucleophilic Substitution C Modification of C3-OH (e.g., Etherification, Esterification) A->C Derivatization B->C D N-Boc Deprotection B->D C->B C->D E N-Alkylation / N-Arylation D->E F Final Analog Library E->F

Caption: General synthetic workflow for the diversification of N-Boc-trans-4-bromo-3-hydroxypiperidine.

The causality behind these experimental choices lies in the differential reactivity of the functional groups. The bromide at C-4 is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles. The hydroxyl group at C-3 can be readily acylated or alkylated. Finally, the Boc group can be removed to unmask the secondary amine, which can then be functionalized through reductive amination, acylation, or arylation.

Assessing Biological Activity: A Comparative Analysis

While specific, direct comparative data for a wide range of N-Boc-trans-4-bromo-3-hydroxypiperidine analogs is not extensively consolidated in publicly available literature, we can extrapolate potential activities based on related piperidine structures and outline a robust screening strategy. The following sections detail key biological assays and present hypothetical comparative data to illustrate the assessment process.

Anticancer Activity

Piperidine derivatives are found in numerous anticancer agents.[1] The cytotoxic potential of newly synthesized N-Boc-trans-4-bromo-3-hydroxypiperidine analogs can be assessed against a panel of human cancer cell lines using cell viability assays such as the MTT or XTT assay.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Hypothetical Analogs

Compound IDR1 (at C4)R2 (at C3-O)R3 (at N1)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent BrHBoc>100>100>100
Analog 1 N₃HBoc52.368.175.4
Analog 2 NH₂HBoc35.842.551.2
Analog 3 NH-BnHBoc15.221.728.9
Analog 4 NH-BnAcBoc25.633.440.1
Analog 5 NH-BnHH12.118.924.5
Analog 6 NH-BnHBn8.712.315.6

This data is hypothetical and for illustrative purposes only.

The rationale for this tiered screening approach is to first identify analogs with basic cytotoxic activity and then to probe the structure-activity relationship by observing how modifications at each position affect potency. For instance, the hypothetical data above suggests that a primary amine at C4 (Analog 2) is more potent than an azide (Analog 1), and further substitution on the amine (Analog 3) enhances activity. Acetylation of the C3-hydroxyl (Analog 4) appears detrimental, while deprotection of the Boc group (Analog 5) and subsequent N-benzylation (Analog 6) leads to the most potent compound in this hypothetical series.

Antimicrobial Activity

Substituted piperidines have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) of the analogs can be determined against a panel of pathogenic bacteria and fungi using broth microdilution methods.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical Analogs

Compound IDR1 (at C4)R3 (at N1)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent BrBoc>128>128>128
Analog 7 NH-dodecylBoc16648
Analog 8 NH-dodecylH8324
Analog 9 NH-benzylBoc64>12832
Analog 10 NH-benzylH32>12816

This data is hypothetical and for illustrative purposes only.

This hypothetical data illustrates the importance of the substituent at the C4-amino and N1 positions for antimicrobial activity. The long alkyl chain in Analogs 7 and 8 confers better activity, particularly against the fungus and Gram-positive bacterium, compared to the benzyl group in Analogs 9 and 10. The removal of the Boc group consistently improves potency, likely due to the introduction of a positive charge at physiological pH, which can facilitate interaction with microbial cell membranes. The brominated analog 3j with a nonyl side chain has been shown to exhibit exceptional antifungal activities against A. flavus.[4]

Central Nervous System (CNS) Activity

The piperidine ring is a common feature in many CNS-active drugs due to its ability to be functionalized to modulate properties like lipophilicity, which can influence blood-brain barrier penetration.[3] The potential of the analogs to act on CNS targets, such as G-protein coupled receptors (GPCRs), can be assessed using radioligand binding assays.

Table 3: Comparative CNS Receptor Binding Affinity (Ki in nM) of Hypothetical Analogs

Compound IDR1 (at C4)R3 (at N1)Dopamine D2 ReceptorSerotonin 5-HT2A Receptor
Parent BrBoc>1000>1000
Analog 11 PhenylBoc850920
Analog 12 PhenylH450510
Analog 13 PhenylMethyl120150
Analog 14 4-F-PhenylMethyl85110

This data is hypothetical and for illustrative purposes only.

In this hypothetical example, replacing the bromo group with an aryl group (Analog 11) is the first step toward CNS activity. Removal of the bulky Boc group (Analog 12) and subsequent N-alkylation (Analog 13) significantly improves binding affinity. Furthermore, substitution on the phenyl ring (Analog 14) demonstrates how fine-tuning of electronic properties can enhance potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological assessment, detailed and well-controlled experimental protocols are essential.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Radioligand Binding Assay Protocol

This assay measures the affinity of a ligand for a receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

G A Prepare Membranes B Incubate with Ligands A->B C Filter B->C D Wash C->D E Count Radioactivity D->E F Analyze Data E->F

Caption: Workflow for a radioligand binding assay.

Conclusion

The N-Boc-trans-4-bromo-3-hydroxypiperidine scaffold represents a highly promising starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the creation of diverse libraries of analogs with varied three-dimensional shapes and pharmacophoric features. While direct comparative biological data for a broad range of these specific analogs is emerging, the principles of structure-activity relationships derived from other piperidine-based compounds provide a strong foundation for rational design. By employing a systematic approach to synthesis and a robust panel of biological assays, researchers can effectively explore the chemical space around this privileged scaffold to identify novel lead compounds for a variety of therapeutic targets. The key to unlocking the full potential of these analogs lies in a thorough and iterative process of design, synthesis, and biological evaluation.

References

Click to expand
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry B. Retrieved from [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (2014). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. (2018). Molecules. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

comparison of synthetic efficiency for different halogenated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Modern Halogenation Strategies for Drug Discovery and Development

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. The strategic incorporation of halogen atoms onto this scaffold profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. However, the synthesis of halogenated piperidines is not without its challenges, which include controlling regioselectivity and ensuring high efficiency.

This guide provides a comparative analysis of common synthetic strategies for preparing halogenated piperidines, with a focus on the practical considerations and underlying chemical principles that govern their efficiency. We will delve into the nuances of fluorination, chlorination, and bromination, offering experimental insights to help researchers select the optimal method for their specific synthetic target.

The Fluorination Challenge: Navigating Electrophilic and Nucleophilic Pathways

Fluorine's unique properties make it a highly sought-after substituent in drug design. Its introduction onto a piperidine ring can be broadly categorized into two mechanistic approaches: electrophilic and nucleophilic fluorination.[1][2][3]

Electrophilic Fluorination: This "F+" approach utilizes reagents that deliver an electrophilic fluorine atom to an electron-rich center, such as an enamine or enolate derived from a piperidine precursor.[2] The most common and user-friendly reagent for this purpose is Selectfluor® (F-TEDA-BF4).[4][5][6] It is a stable, crystalline solid, making it a safer alternative to gaseous F2.[6]

The primary challenge in electrophilic fluorination is controlling regioselectivity. Without a directing group, fluorination of an unsubstituted piperidine can lead to a mixture of products. However, this method is invaluable for creating specific isomers when the piperidine substrate is appropriately functionalized. For instance, gold-catalyzed hydroamination of aminoalkynes in the presence of Selectfluor® can generate 3-fluoropiperidines by trapping a cyclic enamine intermediate.[7][8]

Nucleophilic Fluorination: This "F-" strategy is often employed to convert a hydroxyl-substituted piperidine into its fluoro-counterpart. This is typically an SN2 reaction where a fluoride ion displaces a leaving group, resulting in an inversion of stereochemistry. Common reagents for this deoxyfluorination include Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[9][10][11]

Deoxo-Fluor® is often preferred due to its enhanced safety profile and tendency to produce higher yields with fewer elimination byproducts compared to DAST.[9][12]

Here is a workflow comparing these two fundamental fluorination strategies:

Fluorination_Strategies cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination start_E Piperidone or Enamine Precursor reagent_E Selectfluor® start_E->reagent_E Forms electron-rich intermediate product_E Fluoropiperidine reagent_E->product_E Delivers 'F+' start_N Hydroxypiperidine reagent_N Deoxo-Fluor® or DAST start_N->reagent_N Activates hydroxyl group product_N Fluoropiperidine (Inverted Stereochemistry) reagent_N->product_N Displaces with 'F-' (SN2) caption Comparative workflow of electrophilic vs. nucleophilic fluorination.

Caption: Comparative workflow of electrophilic vs. nucleophilic fluorination.

Quantitative Comparison of Nucleophilic Fluorinating Agents

The deoxyfluorination of N-Boc-4-hydroxypiperidine is a common benchmark reaction. The following table summarizes the typical performance of DAST and Deoxo-Fluor® in this transformation.

Fluorinating AgentTypical Reaction ConditionsYield (%)Key Advantages & Disadvantages
DAST CH₂Cl₂, -78 °C to rt~70-80%Advantages: Readily available, well-established. Disadvantages: Thermally unstable, moisture-sensitive, can lead to elimination byproducts.[9]
Deoxo-Fluor® THF, rt to reflux~80-90%Advantages: More thermally stable and safer than DAST, often higher yielding.[9][10][11] Disadvantages: More expensive than DAST.

Chlorination and Bromination: Leveraging N-Halosuccinimides

For the introduction of heavier halogens like chlorine and bromine, N-halosuccinimides (NCS and NBS, respectively) are the reagents of choice. These crystalline solids are easier and safer to handle than gaseous chlorine or liquid bromine.

The mechanism of halogenation with NBS often proceeds via a radical pathway, particularly for allylic or benzylic positions.[13][14][15][16] For piperidine systems, the reaction is highly dependent on the substrate. The halogenation typically occurs at a position alpha to a carbonyl group or at an activated C-H bond.

Controlling regioselectivity remains a key consideration. In the absence of activating groups, direct halogenation can be unselective. However, modern methods, such as palladium-catalyzed C-H activation, have enabled highly regioselective halogenations of arenes and heterocycles using N-halosuccinimides as the halogen source.[17]

A general decision-making framework for halogenating a piperidine ring is presented below:

Halogenation_Decision_Tree start Desired Halogenated Piperidine q_halogen Which Halogen? start->q_halogen fluorine Fluorine q_halogen->fluorine F cl_br Chlorine or Bromine q_halogen->cl_br Cl, Br q_position Is the target position activated? (e.g., α to C=O, benzylic) nhs N-Halosuccinimide (NCS/NBS) q_position->nhs Yes directing_group Directed C-H Halogenation (e.g., Pd-catalysis + NCS/NBS) q_position->directing_group No q_start_material Available Starting Material? hydroxy_piperidine Hydroxypiperidine q_start_material->hydroxy_piperidine Hydroxyl- piperidone Piperidone/Enamine q_start_material->piperidone Carbonyl- fluorine->q_start_material cl_br->q_position nucleophilic Nucleophilic Fluorination (Deoxo-Fluor®) hydroxy_piperidine->nucleophilic electrophilic Electrophilic Fluorination (Selectfluor®) piperidone->electrophilic caption Decision tree for selecting a halogenation strategy.

Caption: Decision tree for selecting a halogenation strategy.

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for the synthesis of key halogenated piperidine intermediates.

Protocol 1: Synthesis of N-Boc-4-fluoropiperidine via Deoxyfluorination

This protocol is adapted from the general principles of deoxyfluorination using Deoxo-Fluor®.

Objective: To synthesize N-Boc-4-fluoropiperidine from N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Deoxo-Fluor® (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous THF. Stir the solution at room temperature until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.2 equiv) to the stirred solution dropwise via syringe. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.

Protocol 2: Synthesis of N-Boc-3-bromo-4-piperidone via Electrophilic Bromination

This protocol is a representative procedure for the alpha-bromination of a ketone using NBS.

Objective: To synthesize N-Boc-3-bromo-4-piperidone from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 equiv)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-piperidone (1.0 equiv) in CCl₄.

  • Add NBS (1.1 equiv) and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. A precipitate of succinimide will form.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil by flash column chromatography to yield N-Boc-3-bromo-4-piperidone.

Conclusion

The efficient synthesis of halogenated piperidines is a critical task in modern drug discovery. The choice of halogenation strategy is highly dependent on the desired halogen, its intended position, and the available starting materials. For fluorination, a clear dichotomy exists between electrophilic methods using reagents like Selectfluor® for electron-rich substrates and nucleophilic deoxyfluorination with safer reagents like Deoxo-Fluor® for converting alcohols. For chlorination and bromination, N-halosuccinimides offer a convenient and effective solution, with regioselectivity being achieved through substrate activation or modern catalytic methods. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can more effectively navigate the synthesis of these valuable building blocks for next-generation therapeutics.

References

  • Štacko, P., & Vrábel, M. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

  • Michelet, B., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Organic Syntheses. (n.d.). Fluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. [Link]

  • Kalyani, D., et al. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

Differentiating Cis and Trans Isomers of 3,4-Disubstituted Piperidines: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of stereochemistry is paramount. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on this saturated heterocycle can profoundly influence its pharmacological activity, metabolic stability, and toxicity. This guide provides a comprehensive comparison of the spectroscopic differences between cis and trans isomers of 3,4-disubstituted piperidines, offering practical insights and experimental data to aid in their unambiguous identification.

The core of this analysis lies in the conformational behavior of the piperidine ring. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. The relative orientation of the substituents at the 3 and 4 positions dictates whether the isomer is cis (one axial, one equatorial or both pseudo-equatorial in a twist-boat) or trans (diaxial or diequatorial). This seemingly subtle difference gives rise to distinct spectroscopic signatures, which can be harnessed for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and informative technique for distinguishing between cis and trans isomers of 3,4-disubstituted piperidines. The key parameters to scrutinize are proton-proton coupling constants (³JHH) and chemical shifts (δ).

¹H NMR Spectroscopy: Deciphering Coupling Constants and Chemical Shifts

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] This principle is the bedrock for differentiating cis and trans isomers.

  • Trans Isomers: In the thermodynamically more stable diequatorial conformation of a trans-3,4-disubstituted piperidine, the protons at C3 and C4 can exhibit a large axial-axial (³Jax,ax) coupling, typically in the range of 10-13 Hz.[2] This is a direct consequence of the approximately 180° dihedral angle between these protons.

  • Cis Isomers: In a cis isomer, the relationship between the C3 and C4 protons will be axial-equatorial (³Jax,eq) or equatorial-equatorial (³Jeq,eq). Both of these arrangements result in significantly smaller coupling constants, generally in the range of 2-5 Hz, due to dihedral angles of approximately 60°.[2]

Chemical shifts of the protons attached to the substituted carbons (C3 and C4) and other ring protons also provide valuable clues. Axial protons are generally shielded (resonate at a lower ppm value) compared to their equatorial counterparts due to anisotropic effects from adjacent C-C and C-H bonds.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Identify the signals corresponding to the protons at C3 and C4. This may require 2D NMR techniques like COSY for unambiguous assignment.

    • Measure the coupling constants (J-values) for the splitting patterns of these signals.

    • Compare the observed ³JHH values with the expected ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to assign the relative stereochemistry.

¹³C NMR Spectroscopy: The Influence of Steric Compression

The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the stereochemical arrangement of the substituents. A key phenomenon to consider is the γ-gauche effect . An axial substituent will cause steric compression on the γ-carbons (C3 and C5 relative to a substituent at C1, or C2 and C6 relative to a substituent at C4), leading to a shielding effect (an upfield shift to a lower ppm value) of 2-6 ppm compared to the corresponding carbon in the isomer with an equatorial substituent.[3]

  • Trans Isomers (Diequatorial): The substituents are in a less sterically hindered environment, and the ring carbons will generally resonate at a more downfield position compared to the diaxial conformer.

  • Cis Isomers (Axial/Equatorial): The presence of an axial substituent will induce a γ-gauche effect, causing the relevant γ-carbons to be shielded and appear at a lower chemical shift.

Data Summary: Typical Spectroscopic Differences

Spectroscopic Parametercis-3,4-Disubstituted Piperidine (Axial/Equatorial)trans-3,4-Disubstituted Piperidine (Diequatorial)
¹H NMR
³J(H3, H4)2-5 Hz (ax,eq or eq,eq coupling)[2]10-13 Hz (ax,ax coupling)[2]
Chemical Shift of Axial ProtonsGenerally upfield (shielded)-
¹³C NMR
γ-gauche effectShielding of γ-carbons (upfield shift)[3]Minimal γ-gauche effect (more downfield shifts)

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR, IR spectroscopy can offer supporting evidence for stereochemical assignments, particularly through the analysis of "Bohlmann bands."[4] These are a series of weak absorption bands that appear in the 2700-2800 cm⁻¹ region of the IR spectrum.

The presence of prominent Bohlmann bands is indicative of a trans-diaxial relationship between the lone pair of electrons on the nitrogen atom and an adjacent axial C-H bond.[4]

  • Cis Isomers: Often exhibit more significant Bohlmann bands because the piperidine ring can readily adopt a conformation where at least one C-H bond at C2 or C6 is anti-periplanar (trans-diaxial) to the nitrogen lone pair.[4]

  • Trans Isomers: In a diequatorial conformation, the C-H bonds at C2 and C6 are not in a trans-diaxial arrangement with the nitrogen lone pair, resulting in very weak or absent Bohlmann bands.[4]

It is important to note that the presence and intensity of Bohlmann bands can be influenced by the nature of the N-substituent and other conformational factors.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a sample of the purified piperidine isomer. This can be done as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Carefully examine the 2700-2800 cm⁻¹ region for the presence or absence of Bohlmann bands.

Mass Spectrometry (MS): Insights from Fragmentation Patterns

Mass spectrometry is primarily used for determining the molecular weight and elemental composition of a compound. While the electron ionization (EI) mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. These differences arise from the different steric environments of the isomers, which can influence the stability of the molecular ion and the pathways of fragmentation. However, relying solely on MS for stereochemical determination is generally not recommended.

Synthesis and Isomerization: A Practical Consideration

In many synthetic routes, the kinetically favored product is the cis isomer, which can then be converted to the thermodynamically more stable trans isomer through epimerization.[2][5] For example, catalytic hydrogenation of a corresponding pyridine precursor often yields the cis isomer.[6] Subsequent treatment with a base can then furnish the trans isomer.[2][6] Understanding the synthetic pathway can provide an initial hypothesis regarding the likely stereochemistry of the obtained product.

Workflow for Stereochemical Determination

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Assignment Synthesis Synthesis of 3,4-Disubstituted Piperidine Purification Chromatographic Purification Synthesis->Purification HNMR ¹H NMR Purification->HNMR Primary Analysis CNMR ¹³C NMR HNMR->CNMR Confirmation Coupling Analyze ³JHH Coupling Constants HNMR->Coupling IR FT-IR CNMR->IR Supporting Evidence Shifts Analyze ¹³C Chemical Shifts (γ-gauche) CNMR->Shifts MS Mass Spectrometry IR->MS Molecular Weight Verification Bohlmann Inspect for Bohlmann Bands IR->Bohlmann Assignment Assign cis/trans Stereochemistry Coupling->Assignment Shifts->Assignment Bohlmann->Assignment

Caption: A typical workflow for the synthesis, purification, and spectroscopic determination of cis/trans stereochemistry in 3,4-disubstituted piperidines.

Conclusion

The definitive assignment of cis and trans stereochemistry in 3,4-disubstituted piperidines is a critical step in chemical research and drug development. While several spectroscopic techniques can contribute to this determination, ¹H NMR spectroscopy, with its focus on vicinal coupling constants, remains the most unambiguous and reliable method. ¹³C NMR provides valuable confirmatory data through the analysis of steric effects on chemical shifts. IR spectroscopy can offer complementary evidence, particularly when Bohlmann bands are discernible. By employing a multi-faceted spectroscopic approach, researchers can confidently elucidate the three-dimensional structure of these important heterocyclic compounds, paving the way for a deeper understanding of their structure-activity relationships.

References

  • Armstrong, A., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(23), 8896-8905. [Link]

  • University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals. [Link]

  • Moody, C. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7965-7974. [Link]

  • Jones, T. H., et al. (1990). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products, 53(2), 473-477. [Link]

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024, October 16). YouTube. [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]

  • Odinity. (2018, January 20). IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY. [Link]

  • UKEssays. (2017, November 30). Isomerism in Molybdenum Carbonyl Phosphine Complexes. [Link]

  • Request PDF. (2006, June). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. Synfacts, 2006(07), 0657-0657. [Link]

  • National Institutes of Health. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]

  • Jones, P. G., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2154-2158. [Link]

  • Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). YouTube. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4483. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1978). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 100(8), 2489-2495. [Link]

  • ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • Royal Society of Chemistry. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(2), 227-234. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-Boc-trans-4-bromo-3-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Selectivity Profiling

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, integral to a multitude of approved therapeutics targeting everything from central nervous system disorders to oncology.[1][2] Its conformational flexibility and synthetic tractability make it an attractive starting point for novel chemical entities. The N-Boc-trans-4-bromo-3-hydroxypiperidine framework, in particular, offers a trifecta of functional handles—a protected amine, a modifiable hydroxyl group, and a reactive bromide—presenting a rich canvas for medicinal chemists.

However, this synthetic versatility is a double-edged sword. Each modification, while potentially enhancing on-target potency, also risks introducing unintended interactions with other biological targets. This phenomenon, known as cross-reactivity, is a primary driver of adverse drug reactions and efficacy failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a rational and cost-effective drug development program.[3][4]

This guide provides an in-depth, experience-driven framework for conducting comparative cross-reactivity studies on derivatives of N-Boc-trans-4-bromo-3-hydroxypiperidine. We will move beyond rote protocols to explain the causality behind experimental choices, presenting a self-validating system for generating high-confidence selectivity data. Our focus will be on two complementary, industry-standard techniques: the high-throughput capability of Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and the high-resolution kinetic analysis of Surface Plasmon Resonance (SPR) for hit validation and characterization.

The Molecular Canvas: Synthesis of the Core Scaffold and Representative Derivatives

The foundation of any cross-reactivity study lies in the quality and structural diversity of the compounds being tested. The parent scaffold, N-Boc-trans-4-bromo-3-hydroxypiperidine, can be synthesized through various established routes, often involving the stereoselective reduction of a piperidone precursor followed by functional group installation.[5][6][7][8] For the purpose of this guide, we will consider the parent compound (Compound 1 ) and two logical derivatives designed to probe the impact of modifying the hydroxyl and bromo functionalities:

  • Compound 1: N-Boc-trans-4-bromo-3-hydroxypiperidine (The Parent Scaffold)

  • Compound 2: N-Boc-trans-4-bromo-3-methoxypiperidine (Probing the H-bond donor)

  • Compound 3: N-Boc-trans-4-phenyl-3-hydroxypiperidine (Replacing the leaving group with a bulky aromatic)

The synthesis of these derivatives allows us to systematically evaluate how alterations in hydrogen-bonding capacity, steric bulk, and electronics influence off-target binding profiles.

cluster_synthesis Generalized Synthetic Pathway cluster_derivatives Derivative Synthesis Piperidone N-Boc-4-piperidone Reduction Stereoselective Reduction Piperidone->Reduction e.g., NaBH4 Halogenation Electrophilic Halogenation (e.g., NBS) Reduction->Halogenation Forms Halohydrin Parent Compound 1 (N-Boc-trans-4-bromo-3-hydroxypiperidine) Halogenation->Parent Deriv2 Compound 2 (Etherification) Parent->Deriv2 e.g., MeI, NaH Deriv3 Compound 3 (Suzuki Coupling) Parent->Deriv3 e.g., Phenylboronic acid, Pd catalyst

Caption: Generalized synthetic logic for the parent scaffold and key derivatives.

Phase 1: High-Throughput Screening via Competitive ELISA

Expertise & Rationale: The first step in assessing cross-reactivity is to cast a wide net. A competitive ELISA is an ideal primary screening tool due to its high throughput, sensitivity, and adaptability for small molecules.[9][10] Unlike direct or sandwich ELISAs, the competitive format is perfectly suited for detecting the binding of a small molecule analyte by measuring its ability to compete with a known, labeled ligand for the target protein. This approach allows us to efficiently screen our derivatives against a broad panel of off-targets.

Experimental Protocol: Competitive ELISA for Small Molecule Cross-Reactivity

  • Plate Coating: Coat a 96-well high-binding microplate with the desired off-target protein (e.g., a panel of kinases, GPCRs, or ion channels) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.[11]

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[11]

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (Compounds 1, 2, and 3 ) and a known inhibitor (positive control).

    • In a separate dilution plate, mix the test compounds with a fixed concentration of a biotinylated tracer ligand known to bind the target protein.

    • Transfer 100 µL of this mixture to the washed and blocked assay plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times with wash buffer.

  • Signal Generation: Add 100 µL of a chromogenic substrate (e.g., TMB). Allow the color to develop in the dark (typically 15-30 minutes).[12]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of test compound bound to the target.

cluster_workflow Competitive ELISA Workflow Coat 1. Coat Plate with Off-Target Protein Block 2. Block Non-specific Sites Coat->Block Compete 3. Add Mixture: Test Compound + Labeled Ligand Block->Compete Detect 4. Add Enzyme Conjugate (e.g., Streptavidin-HRP) Compete->Detect Develop 5. Add Substrate & Measure Signal Detect->Develop

Caption: Workflow for the competitive ELISA screening assay.

Hypothetical Screening Data

The following table summarizes representative data from a primary screen of our three compounds at a concentration of 10 µM against a panel of five relevant off-targets. A "hit" is defined as >50% inhibition.

CompoundTarget Kinase ATarget Kinase BTarget GPCR XTarget Ion Channel YTarget Protease Z
1 (Parent) 12%8%65% 5%15%
2 (Methoxy) 9%5%25%4%11%
3 (Phenyl) 18%72% 85% 3%21%

Interpretation of Screening Results:

  • Compound 1 shows significant cross-reactivity with GPCR X.

  • Compound 2 , where the hydrogen-bond donating hydroxyl is replaced with a methoxy group, shows markedly reduced activity against GPCR X, suggesting this interaction is critical for binding.

  • Compound 3 , featuring a bulky phenyl group, not only retains strong activity against GPCR X but also gains a new, potent off-target interaction with Kinase B. This suggests the introduction of the aromatic ring may facilitate a new binding mode, possibly through pi-stacking interactions in the kinase's active site.

Phase 2: High-Resolution Kinetic Analysis via Surface Plasmon Resonance (SPR)

Trustworthiness & Rationale: While ELISA provides a valuable "yes/no" answer, it is susceptible to artifacts and does not provide kinetic information.[13] Surface Plasmon Resonance (SPR) is the gold standard for validating hits from primary screens.[14][15] It provides real-time, label-free measurement of binding events, allowing for the precise determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a true measure of binding affinity.[16][17] This level of detail is crucial for making informed decisions in lead optimization.

Experimental Protocol: SPR for Small Molecule-Protein Interaction Analysis

  • Chip Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the off-target protein (e.g., GPCR X and Kinase B) to the surface via amine coupling to a target density that will yield a satisfactory signal-to-noise ratio.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare precise serial dilutions of the hit compounds (Compounds 1 and 3 ) in a suitable running buffer (e.g., HBS-EP+). A concentration range that brackets the expected Kₑ is ideal.

  • Binding Analysis (Kinetics/Affinity Cycle):

    • Inject the running buffer over both the reference and active flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte (e.g., Compound 1) for a defined period (association phase).

    • Switch back to injecting running buffer and monitor the signal decrease (dissociation phase).

    • Inject a regeneration solution (if necessary, e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each concentration in the series, moving from lowest to highest.

  • Data Processing & Fitting:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.

Immobilize 1. Immobilize Target Protein on Sensor Chip Inject 2. Inject Analyte (Test Compound) Immobilize->Inject Association 3. Measure Association (ka) Inject->Association Dissociation 4. Measure Dissociation (kd) Association->Dissociation Fit 5. Fit Data to Model (Calculate KD) Dissociation->Fit

Caption: Core workflow for a Surface Plasmon Resonance (SPR) experiment.

Comparative Kinetic Data

The following table presents hypothetical kinetic data for the compounds identified as hits in the ELISA screen.

CompoundOff-Targetkₐ (1/Ms)kₑ (1/s)Kₑ (µM)Interpretation
1 (Parent) GPCR X1.5 x 10⁴2.2 x 10⁻²1.47Moderate Affinity
3 (Phenyl) GPCR X2.1 x 10⁴2.5 x 10⁻²1.19Moderate Affinity
3 (Phenyl) Kinase B5.3 x 10⁴9.5 x 10⁻⁴0.018 High Affinity

Authoritative Grounding & In-Depth Analysis:

The SPR data provides critical, actionable insights that build upon the initial screen:

  • Confirmation and Quantification: The SPR analysis confirms that Compound 1 and Compound 3 are genuine binders of GPCR X, with moderate micromolar affinity. The slight increase in affinity for Compound 3 at this target is consistent with the ELISA data.

  • Unmasking High-Affinity Off-Targeting: The most significant finding is the high-affinity (18 nM) interaction between Compound 3 and Kinase B. This potent off-target activity was not fully apparent from the ELISA inhibition value alone. The slow dissociation rate (kₑ = 9.5 x 10⁻⁴ s⁻¹) indicates a very stable drug-target complex, which is often a predictor of in vivo toxicity or side effects. This finding would immediately flag Compound 3 as a high-risk candidate for further development in its current form.

  • Structure-Activity Relationship (SAR): The data clearly demonstrates that replacing the bromine atom with a phenyl ring introduces a significant and selective interaction with Kinase B. This knowledge is invaluable. It suggests that the 4-position of the piperidine ring is a critical "hotspot" for selectivity. Future synthetic efforts should focus on modifying this position with smaller, non-aromatic groups to mitigate this off-target liability while potentially retaining or improving on-target activity. The piperidine scaffold itself enhances druggability by providing a stable, metabolically favorable core that facilitates transport and favorable ADME properties.[1]

Conclusion: A Self-Validating Path to Selective Candidates

This guide has outlined a robust, two-phase methodology for the comparative analysis of cross-reactivity in N-Boc-trans-4-bromo-3-hydroxypiperidine derivatives. By integrating the high-throughput screening power of competitive ELISA with the kinetic precision of SPR, researchers can build a comprehensive and reliable selectivity profile for their lead compounds.

The causality is clear: broad screening identifies potential liabilities, and high-resolution biophysical analysis validates these liabilities and provides the quantitative data needed to understand the underlying structure-activity relationships. This self-validating workflow empowers drug development professionals to make data-driven decisions, deprioritizing problematic compounds early and focusing resources on candidates with the highest probability of success. The ultimate goal is not merely to find active compounds, but to engineer molecules with the precise selectivity required for safe and effective medicines.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. Google.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]

  • CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents. Google.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. Google.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. Available at: [Link]

  • Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. PubMed Central. Available at: [Link]

  • Enzyme Linked Immunosorbent Assay. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. Available at: [Link]

  • The principle and method of ELISA. MBL Life Science. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. PubMed. Available at: [Link]

  • Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. MDPI. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Available at: [Link]

  • Heparin-Induced Thrombocytopenia (HIT) - A sensible laboratory approach (hopefully). AACC. Available at: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. Available at: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]

  • Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Oxford Academic. Available at: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Available at: [Link]

  • Protein assay ELISA. QIAGEN. Available at: [Link]

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. ACS Publications. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.